Ethyl 4-amino-3-bromo-5-chlorobenzoate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOYQPBFUMLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 4-amino-3-bromo-5-chlorobenzoate structure
An In-depth Technical Guide to Ethyl 4-amino-3-bromo-5-chlorobenzoate
Introduction
This compound is a polysubstituted aromatic compound belonging to the family of benzoate esters. Its structure, characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, chloro, and ethyl carboxylate) groups, makes it a highly valuable and versatile intermediate in advanced organic synthesis. The strategic placement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development and chemical sciences, offers a detailed exploration of its structure, physicochemical properties, a validated synthesis protocol, and comprehensive spectroscopic characterization. The insights provided herein are grounded in established chemical principles to facilitate its effective application in research and development.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are dictated by its molecular structure. The interplay between the amino, halogen, and ester functional groups on the benzene ring governs its reactivity, solubility, and overall chemical behavior.
1.1. Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 874779-56-3[1]
-
Molecular Formula: C₉H₉BrClNO₂[1]
-
Molecular Weight: 278.53 g/mol
1.2. Structural Diagram
Caption: 2D Structure of this compound.
1.3. Physicochemical Data Summary
The physical properties of this compound are characteristic of a solid crystalline substance with limited water solubility, a common trait for halogenated aromatic esters.
| Property | Value | Source/Comment |
| Molecular Weight | 278.53 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for similar compounds[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., EtOH, DMSO, DMF) | Inferred from structure |
| Melting Point | Not publicly available; expected to be >100 °C | Based on related structures |
1.4. Influence of Functional Groups on Reactivity
-
Amino Group (-NH₂): As a primary aromatic amine, this group is a potent activating ortho-, para-director due to resonance effects. It serves as a primary site for acylation, alkylation, and diazotization reactions.
-
Halogens (-Br, -Cl): These groups are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance. Their presence enhances the molecule's utility in cross-coupling reactions (e.g., Suzuki, Heck).
-
Ethyl Ester Group (-COOEt): This group is moderately deactivating and meta-directing. It is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and can undergo transesterification.[3]
The combined electronic effects of these substituents create a unique reactivity profile. The positions ortho to the powerful activating amino group are sterically hindered and electronically influenced by the halogens, directing reactivity towards the amine itself or the halogen sites under specific conditions.
Synthesis Protocol: Esterification of 4-Amino-3-bromo-5-chlorobenzoic Acid
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its parent carboxylic acid. The following protocol is adapted from established methods for structurally similar compounds and is designed for high yield and purity.[3][4]
2.1. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
2.2. Detailed Experimental Methodology
This procedure describes the esterification process, providing causal explanations for each critical step to ensure reproducibility and safety.
-
Step 1: Reaction Setup
-
Suspend 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
Causality: Absolute ethanol is used both as the reactant and the solvent. Using an excess of ethanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
-
-
Step 2: Catalyst Addition
-
Cool the suspension to a temperature between -15°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -5°C.[3]
-
Causality: Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and HCl in situ. The HCl then acts as the catalyst for the esterification. This exothermic reaction is performed at low temperature to control the reaction rate and prevent the formation of unwanted byproducts.
-
-
Step 3: Reaction Progression
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes at 40°C.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Causality: The initial stirring at a moderate temperature allows for the complete formation of the catalytic species. Refluxing provides the necessary activation energy for the esterification reaction to proceed to completion in a reasonable timeframe.
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any remaining HCl and other water-soluble impurities.[3]
-
Wash the collected solid with a cold 10% sodium carbonate (Na₂CO₃) solution until effervescence ceases. This step neutralizes any residual acid.[3]
-
Finally, wash the product with distilled water again to remove any remaining sodium carbonate.
-
-
Step 5: Purification
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to obtain the pure this compound.
-
Causality: Recrystallization is a purification technique that relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. This step yields a product of high purity, suitable for further analytical characterization and use in subsequent synthetic steps.
-
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The predicted data below serves as a benchmark for validating the structure of this compound.
3.1. Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.95 (d, 1H, Ar-H), δ ~7.75 (d, 1H, Ar-H), δ ~4.50 (s, 2H, -NH₂), δ 4.35 (q, 2H, -OCH₂CH₃), δ 1.38 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 (C=O), δ ~148 (C-NH₂), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~120 (C-Br), δ ~118 (C-Cl), δ ~115 (C-COOEt), δ ~61 (-OCH₂), δ ~14 (-CH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | 3480-3300 (N-H stretch, two bands), 3080 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1715 (C=O ester stretch), 1620 (N-H bend), 1580 (Ar C=C stretch), 1250 (C-O stretch), 800-600 (C-Br, C-Cl stretches)[5] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) cluster due to Br and Cl isotopes: m/z 277 (¹²C₉¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O₂), 279 (containing ⁸¹Br or ³⁷Cl), 281 (containing ⁸¹Br and ³⁷Cl). Key fragments: [M-OEt]⁺, [M-COOEt]⁺. |
Applications in Research and Development
This compound is not an end-product but a crucial building block. Its trifunctional nature allows for selective and sequential modifications, making it highly sought after in:
-
Medicinal Chemistry: It serves as a scaffold for synthesizing targeted therapeutic agents. For instance, related 4-amino-3-chlorobenzoate esters are precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.[3][6] The bromo and chloro substituents can be modified via cross-coupling reactions to introduce diverse functionalities, while the amino group can be derivatized to form amides, sulfonamides, or Schiff bases, which are common pharmacophores.[3]
-
Agrochemicals: The halogenated aminobenzoate core is present in various herbicides and pesticides. This intermediate can be used to develop new agrochemicals with improved efficacy and environmental profiles.[2]
-
Materials Science: The compound can be used to synthesize specialized dyes and polymers. The presence of halogens can enhance properties like thermal stability and flame retardancy in materials.[2]
Safety and Handling
As with any halogenated organic compound, proper safety protocols must be strictly followed. The information below is based on data for structurally related chemicals.[7][8][9][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Conclusion
This compound is a synthetically important intermediate whose value lies in the strategic arrangement of its functional groups. A comprehensive understanding of its structure, properties, and reactivity is paramount for its effective use. The validated synthesis and detailed characterization data provided in this guide offer researchers a reliable foundation for incorporating this versatile molecule into their synthetic programs, paving the way for innovations in pharmaceuticals, agrochemicals, and material science.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and specialty chemicals.[1] Its unique substitution pattern, featuring an amine, a carboxylic ester, and two different halogen atoms on the benzene ring, provides multiple reactive sites for further chemical modifications. This guide details a reliable and efficient synthetic pathway to this versatile compound, starting from the readily available precursor, 4-aminobenzoic acid. The narrative will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and efficient pathway for the synthesis of this compound involves a two-step process:
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Sequential Halogenation: The selective introduction of chlorine and bromine onto the 4-aminobenzoic acid backbone to form 4-amino-3-bromo-5-chlorobenzoic acid.
-
Fischer-Speier Esterification: The conversion of the resulting substituted benzoic acid to its corresponding ethyl ester.
This approach is advantageous as it utilizes common laboratory reagents and well-established reaction mechanisms.
Visualizing the Synthesis
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 4-amino-3-bromo-5-chlorobenzoic acid
The first step involves the regioselective introduction of bromine and chlorine atoms onto the 4-aminobenzoic acid ring. The amino group is a strongly activating and ortho-, para- directing group. Since the para position is occupied by the carboxylic acid group, electrophilic substitution will occur at the ortho positions (positions 3 and 5). The order of halogenation is crucial for achieving the desired product.
Experimental Protocol: Sequential Halogenation
Materials:
-
4-Aminobenzoic acid
-
N-Chlorosuccinimide (NCS)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
Chlorination: In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in DMF. Cool the solution in an ice bath. Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up 1: Pour the reaction mixture into ice-cold water. The crude 4-amino-3-chlorobenzoic acid will precipitate. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Bromination: Dissolve the crude 4-amino-3-chlorobenzoic acid in fresh DMF. Cool the solution in an ice bath. Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise. Allow the reaction to stir at room temperature overnight.
-
Work-up 2: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry to obtain crude 4-amino-3-bromo-5-chlorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Causality of Experimental Choices:
-
NCS and NBS: N-halosuccinimides are used as sources of electrophilic halogens. They are easier and safer to handle than gaseous chlorine or liquid bromine.
-
DMF as Solvent: DMF is a polar aprotic solvent that can dissolve the starting material and the reagents, facilitating the reaction.
-
Sequential Halogenation: Introducing the less reactive halogen (chlorine) first, followed by the more reactive halogen (bromine), can provide better control over the reaction and minimize the formation of di-brominated or di-chlorinated byproducts. The electron-withdrawing effect of the first halogen deactivates the ring slightly, making the second halogenation more selective.
Part 2: Synthesis of this compound
The final step is the esterification of the carboxylic acid group of 4-amino-3-bromo-5-chlorobenzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
4-amino-3-bromo-5-chlorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-bromo-5-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Esterification Workflow
Caption: Step-by-step workflow for the Fischer-Speier esterification.
Causality of Experimental Choices:
-
Excess Ethanol: Using a large excess of ethanol serves to shift the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield, in accordance with Le Châtelier's principle.[4]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.
-
Aqueous Work-up: The washing steps with water, sodium bicarbonate, and brine are essential to remove the acid catalyst, unreacted starting material, and any water-soluble byproducts.
Characterization Data
For validation of the final product, the following characterization data can be expected for this compound:
| Property | Expected Value |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons. |
| ¹³C NMR | Expect signals for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons. |
| IR Spectroscopy | Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-O stretching, and C-halogen stretching. |
Conclusion
The described two-step synthesis pathway provides a robust and well-founded method for the preparation of this compound. By understanding the underlying chemical principles of each step, from the regioselectivity of electrophilic aromatic substitution to the equilibrium-driven nature of Fischer esterification, researchers can confidently and efficiently synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
An In-Depth Technical Guide to Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Versatile Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of Ethyl 4-amino-3-bromo-5-chlorobenzoate, a halogenated aminobenzoic acid derivative. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering insights for researchers and professionals in drug development and materials science. This molecule's unique substitution pattern makes it a valuable intermediate for creating complex organic structures.[1]
Chemical Identity and Properties
Properly identifying a chemical compound is the foundation of any scientific endeavor. The nomenclature and structural properties of this compound are detailed below.
1.1. IUPAC Nomenclature and Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name systematically describes the arrangement of functional groups on the benzene ring.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 874779-56-3 | [2] |
| Molecular Formula | C₉H₉BrClNO₂ | [2][3] |
| Molecular Weight | 278.53 g/mol | N/A |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)N)Br)Cl | N/A |
1.2. Physicochemical Properties
While specific experimental data for this exact compound is not widely published, we can infer its properties based on structurally similar compounds. For instance, related aminobenzoates are often white or light-colored crystalline solids.[4][5] The presence of halogen atoms and the ester group suggests limited solubility in water but good solubility in organic solvents like ethanol, ether, and dichloromethane.[5][6]
| Property | Predicted Value/Observation | Rationale/Comparison |
| Appearance | White to off-white or light yellow solid | Based on similar compounds like ethyl 4-aminobenzoate[5] and ethyl 4-amino-3-bromo-5-iodobenzoate.[4] |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | Ethyl 4-aminobenzoate has a melting point of 88-90 °C.[7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, dilute acids. | Based on ethyl 4-aminobenzoate.[5] |
Synthesis and Mechanism
The synthesis of this compound typically starts from the corresponding carboxylic acid, 4-amino-3-bromo-5-chlorobenzoic acid.[1][8] A common and efficient method is Fischer esterification.
2.1. Proposed Synthesis Workflow: Fischer Esterification
This protocol is adapted from the synthesis of a structurally analogous compound, ethyl 4-amino-3-chlorobenzoate.[9] The underlying principle is the acid-catalyzed reaction between a carboxylic acid and an alcohol.
Caption: Fischer esterification workflow for this compound.
Causality of Experimental Choices:
-
Absolute Ethanol: Serves as both the reactant and the solvent. Using an anhydrous alcohol maximizes the yield by shifting the equilibrium towards the product.
-
Thionyl Chloride (SOCl₂): Acts as a source of HCl, the acid catalyst. It also reacts with any residual water, preventing the reverse hydrolysis reaction. The dropwise addition at low temperature controls the exothermic reaction.[9]
-
Reflux: The elevated temperature increases the reaction rate, allowing the esterification to reach completion in a reasonable timeframe.[9]
-
Sodium Carbonate (Na₂CO₃) Wash: This basic wash neutralizes any remaining acidic catalyst (HCl or SOCl₂), which is crucial for obtaining a pure product.[9]
Applications in Scientific Research
The strategic placement of amino, bromo, and chloro groups on the benzene ring makes this compound a highly versatile intermediate in several areas of chemical research.[1][4]
3.1. Pharmaceutical Development
Halogenated aromatic compounds are prevalent in medicinal chemistry.[10] Chlorine, in particular, is a key component in many FDA-approved drugs.[10] This molecule serves as a scaffold for synthesizing more complex, biologically active compounds.
-
EGFR Inhibitors: Research on similar 4-amino-3-chloro benzoate ester derivatives has shown their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9] These compounds can induce apoptosis in cancer cell lines.[9] The core structure of this compound is suitable for developing novel kinase inhibitors.
Caption: Logical workflow from scaffold to potential anti-cancer activity.
3.2. Organic Synthesis and Materials Science
Beyond pharmaceuticals, this compound is a valuable building block.
-
Intermediate: It can be used in the synthesis of agrochemicals, dyes, and pigments.[1][4]
-
Material Enhancement: Incorporation into polymers can enhance properties like thermal stability and chemical resistance.[4]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and spectrometric techniques is employed.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show distinct signals for the aromatic protons, the NH₂ protons, and the ethyl group's quartet and triplet.[9]
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which is distinctive due to the presence of bromine and chlorine.[9]
Computational methods like Density Functional Theory (DFT) can also be used to predict and help assign experimental spectra.[11]
Safety and Handling
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Use chemical safety goggles or a face shield.[12][13]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7][13]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[13][14]
5.2. Handling and Storage
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][14]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[7][14]
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13][14]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13][14]
Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.
References
- 1. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Ethyl-4-amino-3-bromo-5-chlorobenzoate [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. 4-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 28820672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-amino-3-bromo-5-chlorobenzoate
Abstract: This document provides an in-depth technical guide for the safe handling, storage, and disposal of Ethyl 4-amino-3-bromo-5-chlorobenzoate (CAS No: 874779-56-3). Primarily geared towards researchers, chemists, and professionals in the drug development sector, this guide synthesizes critical safety data from structurally similar compounds to establish best practices. It emphasizes the rationale behind safety protocols, providing a framework for risk assessment and mitigation in the laboratory setting.
Compound Identification and Physicochemical Properties
This compound is a halogenated aromatic ester. Its multifunctional structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Due to its specific substitution pattern, detailed experimental safety data is not extensively published. Therefore, this guide derives its recommendations from the well-documented profiles of its structural analogs, such as ethyl 4-aminobenzoate, ethyl 4-amino-3-bromobenzoate, and other related halogenated benzoic acid derivatives.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 874779-56-3 | [2] |
| Molecular Formula | C₉H₉BrClNO₂ | [2] |
| Molecular Weight | 278.53 g/mol | Calculated |
| Appearance | Likely a white to off-white or brown solid, based on analogs. | [3] |
| Storage Temperature | Recommended 4°C, protect from light. | [4] |
Hazard Identification and Toxicological Assessment
The primary hazards associated with this compound are inferred from its functional groups and the known toxicology of similar compounds. The aminobenzoate core can cause skin sensitization, while the halogenated aromatic ring presents risks of irritation and toxicity upon exposure.[5]
Table 2: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][9] |
Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][9][10] Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction.[5][7][8] Symptoms of an allergic reaction can include rash, itching, and swelling.[8] In case of contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[7]
-
Eye Contact: Causes serious eye irritation.[5][8] Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[8][9]
-
Ingestion: Harmful if swallowed.[5][6] Rinse the mouth with water and seek immediate medical advice. Do not induce vomiting.[6][11]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data for this compound. However, for related compounds like ethyl 4-aminobenzoate, no component present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[10][12]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Hierarchy of Controls
The most effective risk mitigation follows a "Hierarchy of Controls" model. Engineering controls are foundational, as they isolate the researcher from the hazard. Administrative controls and PPE are then used to further reduce the risk.
References
- 1. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Spectral Characteristics of Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Predictive Analysis
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic molecules is paramount. Ethyl 4-amino-3-bromo-5-chlorobenzoate, a polysubstituted aromatic ester, presents a unique analytical challenge due to the complex interplay of its functional groups. As a key intermediate in the synthesis of various bioactive compounds and functional materials, a thorough understanding of its spectral properties is essential for reaction monitoring, quality control, and the prediction of its chemical behavior.
This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra for this specific molecule in the public domain, this document leverages a comparative approach, drawing upon empirical data from structurally related analogs: Ethyl 4-aminobenzoate, Ethyl 4-amino-3-bromobenzoate, and Ethyl 4-amino-3-chlorobenzoate. By synthesizing established spectroscopic principles with data from these precursors, we can construct a reliable and detailed spectral profile of the target compound. This methodology not only offers valuable insights into the molecule but also serves as a framework for the spectral analysis of other complex organic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, providing a detailed map of the molecular framework.
Comparative NMR Data of Analog Compounds
To predict the NMR spectrum of this compound, we will first examine the experimental data for its simpler analogs. The data presented below has been compiled from various sources, including the Royal Society of Chemistry and PubChem databases.[1][2][3]
| Compound | Aromatic ¹H NMR (ppm) | Aromatic ¹³C NMR (ppm) |
| Ethyl 4-aminobenzoate | ~7.8 (d), ~6.6 (d) | ~150.8, ~131.5, ~113.9, ~119.8 |
| Ethyl 4-amino-3-bromobenzoate | Data not readily available in detail | Data available on PubChem[2] |
| Ethyl 4-amino-3-chlorobenzoate | Data available on PubChem[3] | Data not readily available in detail |
Predicted ¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum is of particular interest. For the target molecule, we expect to see two signals corresponding to the two aromatic protons. The substitution pattern (protons at C2 and C6) will result in these protons being doublets due to coupling to each other (ortho-coupling, typically J ≈ 8-9 Hz).
The chemical shifts of these protons can be predicted by considering the additive effects of the substituents on the parent benzene ring (δ ≈ 7.34 ppm). The amino group is a strong electron-donating group, which will shield the aromatic protons, shifting them upfield. Conversely, the ester group and the halogen atoms are electron-withdrawing, causing a downfield shift.
-
H-2: This proton is ortho to the ester group and meta to the amino group and the bromine atom. The strong deshielding effect of the ester group will be the dominant factor, placing this proton at a relatively downfield position, likely in the range of 7.9-8.1 ppm .
-
H-6: This proton is ortho to the amino group and meta to the ester group and the chlorine atom. The strong shielding effect of the amino group will cause a significant upfield shift. We predict this proton to appear in the range of 6.7-6.9 ppm .
The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons around 4.2-4.4 ppm and a triplet for the methyl (-CH₃) protons around 1.3-1.5 ppm . The amino (-NH₂) protons will likely appear as a broad singlet between 4.0-5.0 ppm , the exact position being dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum of this compound
The prediction of the ¹³C NMR spectrum also relies on the principle of substituent additivity. The following are the predicted chemical shifts for the carbon atoms of the target molecule:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | 165-167 | Typical range for an ester carbonyl carbon. |
| C-1 (ipso to Ester) | 120-125 | Influenced by the ester group and ortho to two halogenated carbons. |
| C-2 | 132-135 | Aromatic CH, deshielded by the adjacent ester group. |
| C-3 (ipso to Br) | 110-115 | Shielded by the ortho amino group and attached to bromine. |
| C-4 (ipso to NH₂) | 148-152 | Strongly deshielded by the nitrogen atom. |
| C-5 (ipso to Cl) | 118-122 | Shielded by the ortho amino group and attached to chlorine. |
| C-6 | 115-118 | Aromatic CH, shielded by the adjacent amino group. |
| -CH₂- (Ethyl) | 60-62 | Standard chemical shift for an ethyl ester methylene carbon. |
| -CH₃ (Ethyl) | 14-16 | Standard chemical shift for an ethyl ester methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: If any solid remains undissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. The final solution should be clear and free of any particulate matter.
-
Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the magnet. The magnetic field is then "shimmed" to improve its homogeneity.
-
¹H NMR: A standard one-pulse ¹H NMR experiment is run. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment (e.g., a zgpg30 pulse program) is performed. A larger number of scans (typically several hundred to a few thousand) will be required to obtain a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualization of Predicted NMR Assignments
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific chemical bonds.
Comparative IR Data of Analog Compounds
The following table summarizes the key IR absorption bands for the analog compounds, with data sourced from SpectraBase and other spectroscopic databases.[2][4][5]
| Functional Group | Ethyl 4-aminobenzoate (cm⁻¹) | Ethyl 4-amino-3-bromobenzoate (cm⁻¹) | Ethyl 4-amino-3-chlorobenzoate (cm⁻¹) |
| N-H stretch (amine) | ~3420, ~3340 | ~3400-3300 (expected) | ~3487, ~3356 |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 (expected) | ~3100-3000 (expected) |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 (expected) | ~2985, ~2900 |
| C=O stretch (ester) | ~1680 | ~1690 (expected) | ~1689 |
| C=C stretch (aromatic) | ~1600, ~1510 | ~1600-1500 (expected) | ~1624, ~1508, ~1593 |
| C-O stretch (ester) | ~1270, ~1100 | ~1270, ~1100 (expected) | ~1280-1250 (expected) |
| C-Cl stretch | N/A | N/A | ~759 |
| C-Br stretch | N/A | ~600-500 (expected) | N/A |
Predicted IR Spectrum of this compound
Based on the data from the analogs and established group frequencies, the IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3450-3300 cm⁻¹ , characteristic of the asymmetric and symmetric stretching of a primary amine.
-
C-H Stretching: Aromatic C-H stretches will appear as a group of weaker bands between 3100-3000 cm⁻¹ . Aliphatic C-H stretches from the ethyl group will be observed as stronger bands between 2980-2850 cm⁻¹ .
-
C=O Stretching: A very strong and sharp absorption band around 1690-1710 cm⁻¹ , corresponding to the ester carbonyl group. The presence of electron-withdrawing halogens on the ring may slightly shift this to a higher wavenumber compared to Ethyl 4-aminobenzoate.
-
C=C Stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
-
C-O Stretching: Two strong bands are expected for the ester C-O bonds, one for the C(=O)-O stretch around 1300-1250 cm⁻¹ and another for the O-C (ethyl) stretch around 1150-1100 cm⁻¹ .
-
C-X Stretching: The C-Cl stretch is expected to give a strong absorption in the 800-700 cm⁻¹ region, while the C-Br stretch will appear at a lower frequency, typically between 600-500 cm⁻¹ .
Experimental Protocol for IR Spectroscopy
The following is a standard procedure for obtaining the IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization of Functional Group Correlations in IR Spectroscopy
Caption: Correlation of functional groups with their predicted IR absorption regions.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Comparative MS Data of Analog Compounds
The following table summarizes the key mass spectral data for the analog compounds, with information gathered from PubChem and MassBank.[2][3][6][7]
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Ethyl 4-aminobenzoate | 165 | 137, 120, 92, 65 |
| Ethyl 4-amino-3-bromobenzoate | 243/245 (1:1) | Data available on SpectraBase[8] |
| Ethyl 4-amino-3-chlorobenzoate | 199/201 (3:1) | Data available on SpectraBase[3] |
Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to be complex due to the presence of two halogen atoms with distinct isotopic patterns.
-
Molecular Ion: The molecular ion peak will be a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in this cluster will be at m/z 277 (¹²C₉¹H₁₀⁷⁹Br³⁵Cl¹⁴N¹⁶O₂), m/z 279 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), and m/z 281 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks will be a characteristic signature of the presence of one bromine and one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a fragment ion cluster around m/z 232/234/236 .
-
Loss of ethylene (-C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene, resulting in a fragment ion cluster around m/z 249/251/253 .
-
Loss of the entire ester group (-•COOCH₂CH₃): This would lead to a fragment ion cluster around m/z 204/206/208 .
-
Loss of halogen atoms: The loss of a bromine radical followed by a chlorine radical, or vice versa, will also contribute to the complexity of the spectrum.
-
Experimental Protocol for Mass Spectrometry
A typical protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.
Visualization of Predicted Mass Spectral Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide has provided a comprehensive, predictive overview of the NMR, IR, and MS spectral data for this compound. By systematically analyzing the experimental data of closely related analogs and applying fundamental spectroscopic principles, we have constructed a detailed and reliable spectral profile for this complex molecule. The predicted chemical shifts, absorption frequencies, and fragmentation patterns outlined herein offer a robust framework for the identification and characterization of this compound in a research and development setting. This predictive approach underscores the power of leveraging existing knowledge to navigate the analytical challenges posed by novel chemical entities, ensuring scientific integrity and accelerating the pace of discovery.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 4-amino-3-bromobenzoate | C9H10BrNO2 | CID 242793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. spectrabase.com [spectrabase.com]
Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Comprehensive Guide to Stability and Storage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring an aminobenzoate core with both bromine and chlorine substituents, makes it a valuable intermediate for synthesizing complex target molecules. However, the very functional groups that make it reactive and useful also render it susceptible to degradation if not stored and handled correctly. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity and the reproducibility of experimental results.
Chemical Profile and Inherent Molecular Stability
This compound (CAS No. 874779-56-3) is a solid, crystalline compound at room temperature[1]. Its stability is dictated by the interplay of its core functional groups: the ethyl ester, the aromatic amine, and the halogenated benzene ring.
-
Ethyl Ester Group: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is generally slow at neutral pH and low temperatures.
-
Aromatic Amine Group: The primary amine (-NH2) is a site of potential oxidation. Exposure to air and light can lead to the formation of colored impurities over time, a common degradation pathway for aromatic amines.
-
Halogenated Aromatic Ring: The bromine and chlorine atoms are generally stable but can influence the electron density of the ring, affecting the reactivity of the other functional groups. The overall structure is stable under standard ambient conditions[2].
The logical relationship between the compound's structure and its stability factors is outlined below.
Caption: Key functional groups and their associated stability concerns.
Critical Factors Influencing Stability
To ensure the long-term viability of this compound, four environmental factors must be meticulously controlled.
Temperature
Thermal stress can accelerate degradation. While the compound is generally stable at room temperature, elevated temperatures can promote both hydrolysis and oxidation[2]. For long-term storage, refrigeration is recommended. Strong heating should be avoided as it can lead to decomposition, potentially releasing hazardous vapors such as carbon oxides and hydrogen halides[3].
Light
Aromatic amines are notoriously sensitive to photolytic degradation. Exposure to UV or even ambient light can initiate oxidation, leading to discoloration (e.g., turning yellow or brown) and the formation of impurities. Therefore, storing the compound in a light-protected environment is non-negotiable. Many suppliers recommend keeping the material in a dark place[4].
Humidity and Moisture
As a solid, the primary concern with moisture is the initiation of ester hydrolysis. The compound should be stored in a dry, desiccated environment. Containers must be tightly sealed to prevent the ingress of atmospheric moisture[2][5].
Chemical Compatibility and pH
Contact with strong acids, strong oxidizing agents, and strong bases should be avoided[3].
-
Strong Acids/Bases: Catalyze the hydrolysis of the ethyl ester.
-
Strong Oxidizing Agents: Can directly degrade the aromatic amine group.
The material should be stored in a dedicated, clearly labeled container, away from incompatible chemicals.
Recommended Storage and Handling Protocols
Based on the chemical properties and data from analogous compounds, the following protocols are recommended.
Quantitative Storage Recommendations
| Parameter | Condition | Rationale | Source(s) |
| Temperature | Long-Term: 2-8°C Short-Term: Room Temperature | Minimizes hydrolysis and oxidation rates. Refrigeration is a common recommendation for similar amino-chloro-benzoates. | [6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation of the sensitive amine group. Recommended for high-purity samples or long-term archival. | [4][7] |
| Light | Amber Glass Vial / Opaque Container | Prevents photolytic degradation of the aromatic amine. | [4][6] |
| Humidity | Tightly Sealed Container in a Desiccator | Prevents moisture ingress, inhibiting ester hydrolysis. | [2][5][8] |
Experimental Workflow: Proper Aliquoting and Handling
To maintain the integrity of the bulk material, proper handling during experimental use is crucial. The following workflow prevents contamination and degradation of the main stock.
Caption: A self-validating workflow for handling the solid compound.
Causality Behind the Workflow:
-
Step 1 (Equilibration): This is a critical, often overlooked step. Opening a cold container in ambient air causes atmospheric moisture to condense on the cold powder, introducing water and compromising the entire stock. Allowing it to warm to room temperature first prevents this.
-
Step 2 (Inert Environment): Minimizes exposure to both oxygen and moisture during the brief period the container is open.
-
Step 3 (Aliquoting): Using a separate vial for the working amount ensures that the primary stock is not repeatedly exposed to ambient conditions or potential contamination from spatulas or weighing instruments.
Potential Degradation Pathways
Understanding potential degradation is key to troubleshooting unexpected experimental results. The two most probable non-metabolic degradation pathways are hydrolysis and oxidation.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 82765-44-4|Ethyl 4-amino-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Ethyl 4-amino-3-bromo-5-chlorobenzoate: A Versatile Scaffold for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a halogenated aromatic compound poised to serve as a highly versatile building block in modern chemical and pharmaceutical research. Its unique substitution pattern, featuring an amino group, an ethyl ester, and two distinct halogens—bromine and chlorine—on a benzene ring, offers a rich platform for a multitude of chemical transformations. This guide explores the synthesis, chemical reactivity, and, most importantly, the potential research applications of this compound. We delve into its prospective role in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other bioactive heterocyclic systems, and touch upon its potential in materials science. This document is intended to serve as a comprehensive resource, providing both theoretical insights and practical, actionable protocols for researchers looking to leverage the unique properties of this compound.
Introduction: The Strategic Value of Polysubstituted Anilines
Polysubstituted aniline derivatives are foundational to the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. The specific arrangement and nature of the substituents on the aniline core dictate the molecule's steric and electronic properties, which in turn govern its reactivity and biological activity. This compound (CAS No: 874779-56-3)[1] is a prime example of a strategically designed building block. The electron-donating amino group activates the ring towards certain transformations, while the electron-withdrawing ester and halogen groups modulate this reactivity and provide handles for further functionalization. The presence of both bromine and chlorine offers the potential for selective, stepwise reactions, a feature of significant interest in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 874779-56-3 | C₉H₉BrClNO₂ | 278.53 |
| 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | C₇H₅BrClNO₂ | 250.48[2] |
| Ethyl 4-amino-3-chlorobenzoate | 82765-44-4 | C₉H₁₀ClNO₂ | 199.63[3] |
| Ethyl 4-amino-3-bromobenzoate | 38884-63-8 | C₉H₁₀BrNO₂ | 244.08[4] |
Synthesis of this compound
Proposed Synthetic Pathway
A logical approach would begin with 4-amino-3-chlorobenzoic acid, which can be brominated, followed by esterification. Alternatively, a multi-step synthesis starting from simpler benzoic acid derivatives is also feasible.[5]
Illustrative Synthetic Protocol
The following is a generalized, illustrative protocol for the synthesis of the parent acid, 4-amino-3-bromo-5-chlorobenzoic acid, which can then be esterified.
Step 1: Synthesis of 4-Amino-3-bromo-5-chlorobenzoic acid
-
Starting Material: 4-Amino-3-chlorobenzoic acid.
-
Bromination: Dissolve 4-amino-3-chlorobenzoic acid in a suitable solvent such as acetic acid.
-
Add a brominating agent, for example, N-Bromosuccinimide (NBS), portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-amino-3-bromo-5-chlorobenzoic acid.
Step 2: Esterification to this compound
-
Suspend the synthesized 4-amino-3-bromo-5-chlorobenzoic acid in ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired ethyl ester.
Caption: Proposed synthesis of this compound.
Chemical Reactivity and Potential Research Applications
The multifunctionality of this compound makes it a powerful tool for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds, the nucleophilicity of the amino group, and the electrophilicity of the ester carbonyl offer multiple avenues for elaboration.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The halogenated aminobenzoic acid motif is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents.[6][7]
A significant area of application for this scaffold is in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] The 4-anilinoquinazoline core is a common feature of many EGFR inhibitors, and this compound is an ideal precursor for the synthesis of such quinazolinones.[9][10]
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-amino-3-chlorobenzoate | C9H10ClNO2 | CID 1515285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Amino-3-bromo-5-chlorobenzoic acid | 874779-57-4 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen-bonding in a new family of tris(haloanilato)metallate(iii) magnetic molecular building blocks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 4-amino-3-bromo-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3-bromo-5-chlorobenzoate is a versatile, polysubstituted aromatic compound that serves as a valuable starting material in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, a chlorine atom, and an ethyl ester, offers multiple reactive sites for derivatization. This allows for the strategic introduction of diverse functionalities, leading to the construction of complex molecular architectures and libraries of compounds for drug discovery and materials science. The presence of two different halogen atoms (bromine and chlorine) at the 3- and 5-positions, respectively, provides an opportunity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in such transformations, allowing for a degree of chemoselectivity. This document provides detailed application notes and protocols for the synthesis of various derivatives from this key building block.
Strategic Considerations for Derivatization
The reactivity of this compound is dictated by its functional groups. The primary amino group can undergo acylation, alkylation, and diazotization reactions. The ester group can be hydrolyzed or converted to other functional groups like amides or hydrazides. The aromatic bromine and chlorine atoms are amenable to substitution via palladium-catalyzed cross-coupling reactions.
Reactivity of Halogen Substituents
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] Therefore, in this compound, the bromine atom at the 3-position is expected to be significantly more reactive than the chlorine atom at the 5-position. This differential reactivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] Several of these reactions can be effectively applied to this compound to introduce a wide variety of substituents.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2][3] This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | Expected High |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 12 | Expected High |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | THF/H₂O | 80 | 24 | Expected Good |
Yields are predicted based on similar reactions and may require optimization for this specific substrate.
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary or secondary amine.[7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 16 | Expected High |
| 2 | Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 24 | Expected Good |
| 3 | Benzylamine | PdCl₂(dppf) (3) | K₃PO₄ | Toluene | 90 | 18 | Expected Good |
Yields are predicted based on similar reactions and may require optimization for this specific substrate.
Visualization of Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9]
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[10]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction: Synthesis of Alkenyl Derivatives
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.
Protocol 4: General Procedure for Heck Reaction
This protocol describes a general procedure for the Heck reaction between an aryl bromide and an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Ethyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent, the base, and the alkene.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Heterocyclic Derivatives
The amino and ester functionalities of this compound can be utilized to construct various heterocyclic systems. The following protocols are based on the derivatization of the closely related Ethyl 4-amino-3-chlorobenzoate and are expected to be applicable to the bromo-chloro analog.
Synthesis of 4-amino-3-bromo-5-chlorobenzohydrazide
The ethyl ester can be converted to a hydrazide, which is a key intermediate for the synthesis of various five-membered heterocycles.
Protocol 5: Synthesis of 4-amino-3-bromo-5-chlorobenzohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80%, excess)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture overnight at 80 °C.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with distilled water, filter, and dry to obtain the product.
Synthesis of 1,3,4-Oxadiazole Derivatives
The synthesized benzohydrazide can be cyclized to form 1,3,4-oxadiazole derivatives.
Protocol 6: Synthesis of a 5-(4-amino-3-bromo-5-chlorophenyl)-1,3,4-oxadiazole-2-thione
Materials:
-
4-amino-3-bromo-5-chlorobenzohydrazide
-
Carbon disulfide (excess)
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Dissolve 4-amino-3-bromo-5-chlorobenzohydrazide in ethanol containing potassium hydroxide.
-
Add an excess of carbon disulfide and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the 1,3,4-oxadiazole-2-thione derivative.
Synthesis of Hydrazine-1-carbothioamide Derivatives
The benzohydrazide can also react with isothiocyanates to form hydrazine-1-carbothioamide derivatives, which are precursors to other heterocyclic systems like triazoles.
Protocol 7: Synthesis of N-Aryl-2-(4-amino-3-bromo-5-chlorobenzoyl)hydrazine-1-carbothioamide
Materials:
-
4-amino-3-bromo-5-chlorobenzohydrazide
-
Aryl isothiocyanate (1.0 equivalent)
-
Ethanol
Procedure:
-
Dissolve 4-amino-3-bromo-5-chlorobenzohydrazide in ethanol.
-
Add the aryl isothiocyanate to the solution and stir at room temperature overnight.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry.
Visualization of Heterocyclic Synthesis Pathways:
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4-bromo-3-chlorobenzoate | C9H8BrClO2 | CID 12594301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
Application Notes & Protocols: Ethyl 4-amino-3-bromo-5-chlorobenzoate as a Strategic Intermediate in Organic Synthesis
Introduction: The Strategic Utility of Polysubstituted Anilines
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the design and construction of complex molecular architectures with precision is paramount. Halogenated aromatic compounds serve as versatile and indispensable building blocks, offering multiple reactive handles for diversification. Ethyl 4-amino-3-bromo-5-chlorobenzoate is a prime exemplar of such a strategic intermediate. Its unique substitution pattern—an activating amino group, an ester functionality, and two distinct halogen atoms (bromine and chlorine) ortho to the amine—provides a rich platform for sequential and site-selective chemical modifications.
The differential reactivity of the C-Br and C-Cl bonds, especially in metal-catalyzed cross-coupling reactions, allows for a programmed approach to molecular elaboration.[1] This, combined with the synthetic versatility of the amino and ester groups, makes this compound a highly valuable precursor for constructing a diverse array of heterocyclic and poly-functionalized aromatic systems. This guide provides an in-depth look at the properties, synthesis, and key applications of this intermediate, complete with detailed experimental protocols for its utilization.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of a reagent is critical for its effective use.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO₂ | PubChem |
| Molecular Weight | 278.53 g/mol | PubChem |
| CAS Number | 1423533-04-1 | PubChem |
| Appearance | Solid (predicted) | - |
| IUPAC Name | This compound | PubChem |
Synthesis of this compound
The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 4-amino-3-bromo-5-chlorobenzoic acid.[2] This transformation is typically achieved under acidic conditions in the presence of ethanol. Thionyl chloride is a particularly effective reagent for this process as it converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ, which then readily reacts with ethanol. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.
Protocol 1: Synthesis via Esterification
This protocol details the synthesis of the title compound from 4-amino-3-bromo-5-chlorobenzoic acid.
Materials:
-
4-amino-3-bromo-5-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure using a rotary evaporator to remove excess ethanol and thionyl chloride.
-
Neutralization: Redissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid until effervescence ceases. Safety Note: Perform this step slowly and with adequate ventilation as CO₂ gas is evolved.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: Esterification of the parent carboxylic acid to yield the title compound.
Applications in Regioselective Synthesis
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a hierarchical approach to building molecular complexity.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables selective functionalization at the C3 position while leaving the C5 chloro-substituent intact for subsequent transformations.[1]
-
Amino Group Transformations: The 4-amino group is a versatile handle for a wide range of reactions. It can be acylated to form amides, undergo reductive amination, or be converted into a diazonium salt. The diazonium intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, another halogen).
-
Ester Group Manipulation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters with different alcohols, or other carboxylic acid derivatives. It can also be reduced to a primary alcohol.
This multi-faceted reactivity makes the compound an ideal starting point for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, derivatives of structurally similar 4-amino-3-chlorobenzoates have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
Reaction Pathways Visualization
Caption: Key regioselective transformations of the title intermediate.
Experimental Protocols: Key Transformations
The following protocols provide detailed, step-by-step methodologies for common and high-value transformations of this compound.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position
This protocol describes a typical procedure for the selective palladium-catalyzed coupling of an arylboronic acid at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas. Causality Note: Degassing the solvent and adding the catalyst under an inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 3: N-Acylation of the 4-Amino Group
This protocol details the formation of an amide bond via acylation of the amino group.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.05-1.2 eq)
-
Base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen solvent in a round-bottom flask. Add the base and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride or anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding water. If DCM is the solvent, transfer to a separatory funnel, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. If THF is the solvent, it may need to be removed in vacuo before an aqueous workup with an extraction solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or flash chromatography.
Safety and Handling
As with any halogenated organic compound, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[5]
-
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[5]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[6]
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. The predictable and differential reactivity of its bromo, chloro, amino, and ester functional groups provides chemists with a robust platform for the strategic and regioselective construction of complex molecular targets. The protocols and insights provided herein serve as a guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable building block, paving the way for innovations in medicine, agriculture, and materials science.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 28820672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
The Strategic Functionalization of Ethyl 4-amino-3-bromo-5-chlorobenzoate: Application Notes for Palladium-Catalyzed Cross-Coupling
Introduction: A Privileged Scaffold in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to selectively and efficiently construct complex molecular architectures is paramount. Substituted aminobenzoic acids are recognized as "privileged scaffolds" due to their prevalence in a vast array of biologically active compounds and functional materials. Among these, Ethyl 4-amino-3-bromo-5-chlorobenzoate stands out as a particularly versatile building block. Its dihalogenated nature, featuring a bromine and a chlorine atom at positions ortho and meta to a directing amino group, offers a unique platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic principles that govern selectivity and provide field-proven protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy of this step is inversely related to the strength of the carbon-halogen bond. The established trend for bond dissociation energies is C-I < C-Br < C-Cl < C-F, which dictates the general reactivity order in cross-coupling reactions as I > Br > Cl.
For the substrate , the C-Br bond is significantly more susceptible to oxidative addition by a palladium(0) complex than the more robust C-Cl bond. This inherent difference allows for the selective functionalization at the C-3 position (bromine) while leaving the C-5 position (chlorine) intact for subsequent transformations. Careful selection of the catalyst, ligands, and reaction conditions is crucial to maximize this selectivity and prevent competing C-Cl activation.
Reaction Overview and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination. The choice of ligand on the palladium center is critical as it influences the catalyst's stability, activity, and selectivity.
Figure 1: Simplified catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the selective functionalization of this compound at the C-3 position. As with any catalytic reaction, optimization may be necessary for specific coupling partners. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol details the selective coupling of an arylboronic acid at the C-Br position.
Rationale: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial. These ligands facilitate the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl bromide. The use of a carbonate or phosphate base is standard for promoting the transmetalation step. A mixed solvent system, often containing water, is typically used to aid in dissolving the base and boronic acid.
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating source
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of the solvent and add this to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | ~95 |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. |
Protocol 2: Selective Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of a wide variety of aniline derivatives.[1][2]
Rationale: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine coupling partner. The choice of ligand is critical to prevent catalyst decomposition and promote the reductive elimination step. Bulky biaryl phosphine ligands like XPhos or RuPhos are often employed for their high activity and broad substrate scope.[3]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating source
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Scope |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | Primary & Secondary Amines |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | Anilines, Heterocyclic Amines |
| Pd(OAc)₂ | cataCXium® A | LHMDS | THF | 80 | Challenging Substrates |
| Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination. |
Protocol 3: Selective Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.
Rationale: This reaction typically employs a dual catalytic system of palladium and copper(I) iodide. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (optional co-solvent)
-
Schlenk flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the amine base (e.g., Et₃N) and any co-solvent (e.g., THF), followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through Celite®.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 4: Selective Heck Reaction (Vinylation)
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, a valuable transformation for extending carbon frameworks.
Rationale: The Heck reaction typically uses a palladium(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species. A phosphine ligand is often used, and an inorganic or hindered amine base is required to neutralize the HX generated during the catalytic cycle. The choice of base and solvent can significantly impact the reaction's efficiency.
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous DMF or Acetonitrile
-
Sealed reaction tube, magnetic stirrer, and heating source
Procedure:
-
Reaction Setup: To a sealed reaction tube, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), P(o-tol)₃ (0.06 eq), and the base (2.0 eq).
-
Inert Atmosphere: Purge the tube with an inert gas.
-
Reagent Addition: Add the anhydrous solvent and the alkene (1.5 eq) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure inert atmosphere; use fresh, high-purity reagents and anhydrous solvents. Consider a different Pd precursor or ligand. |
| Insufficient base strength | For Suzuki and Buchwald-Hartwig, consider a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOtBu). | |
| Low reaction temperature | Incrementally increase the reaction temperature by 10-20 °C. | |
| Poor Regioselectivity (C-Cl bond reaction) | High temperature or prolonged reaction time | Reduce temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Highly active catalyst system | Use a less reactive catalyst/ligand combination. For example, use PPh₃ instead of a bulky biarylphosphine. | |
| Formation of Homocoupled Products | (Suzuki) Boronic acid degradation | Use fresh boronic acid; ensure proper degassing of solvents. |
| (Sonogashira) Glaser coupling | Reduce the amount of copper catalyst; run the reaction under strictly anaerobic conditions. | |
| Dehalogenation of Starting Material | Presence of water or protic sources | Use anhydrous solvents and reagents; ensure the base is not hygroscopic. |
| Beta-hydride elimination (for some ligands) | Switch to a ligand known to suppress this side reaction (e.g., bulky biaryl phosphines). |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. The differential reactivity of its C-Br and C-Cl bonds under palladium catalysis allows for predictable and selective functionalization at the C-3 position. By carefully selecting the appropriate catalytic system—comprising a palladium source, a specific ligand, a suitable base, and optimized reaction conditions—researchers can efficiently perform a wide range of cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols and guidelines presented herein serve as a robust foundation for scientists engaged in drug discovery and materials science, enabling the streamlined synthesis of novel and diverse chemical entities.
References
Protocol for the synthesis of amides from Ethyl 4-amino-3-bromo-5-chlorobenzoate
Application Note & Protocol
Strategic Synthesis of Novel Amide Derivatives from Ethyl 4-amino-3-bromo-5-chlorobenzoate for Drug Discovery
Abstract
This document provides a comprehensive guide for the synthesis of amide compounds utilizing this compound as a key starting material. The protocol details two robust and widely applicable methods: the synthesis via an acyl chloride intermediate and the direct amide coupling using peptide coupling reagents. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The procedures outlined herein are designed to be reproducible and scalable, with a focus on explaining the rationale behind key experimental steps to ensure both high yield and purity of the final products.
Introduction: The Significance of Amide Synthesis in Medicinal Chemistry
The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals, natural products, and biologically active compounds. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a critical pharmacophore in drug design. The synthesis of novel amide derivatives from carefully selected starting materials is a cornerstone of modern drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR).
This compound is a particularly useful scaffold for the generation of diverse amide libraries. The presence of multiple halogen substituents allows for further functionalization through cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid, providing an additional point for chemical modification. This protocol will focus on the transformation of the primary amino group into a variety of amide derivatives.
Reaction Mechanisms: A Tale of Two Pathways
The synthesis of amides from an amine and a carboxylic acid is a condensation reaction that requires the activation of the carboxylic acid. This can be achieved through two primary pathways, each with its own advantages and considerations.
The Acyl Chloride Method
This classic and highly effective method involves the conversion of a carboxylic acid to a more reactive acyl chloride intermediate using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the amine to form the amide bond.
The Peptide Coupling Reagent Method
This approach utilizes a coupling reagent to activate the carboxylic acid in situ, facilitating a direct reaction with the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU and HBTU. These methods are often preferred for their milder reaction conditions and broader functional group tolerance.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of amides from this compound.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Carboxylic Acid (R-COOH) | As required | Various |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| Oxalyl chloride ((COCl)₂) | 2.0 M in CH₂Cl₂ | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory grade | Fisher Scientific |
| Brine (Saturated aqueous NaCl) | Laboratory grade | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory grade | Fisher Scientific |
Protocol 1: Amide Synthesis via Acyl Chloride
This protocol is exemplified for a generic carboxylic acid (R-COOH).
Step 1: Formation of the Acyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equivalents).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM, 5 mL per mmol of carboxylic acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess chlorinating agent in vacuo to yield the crude acyl chloride, which is used immediately in the next step.
Step 2: Amide Coupling
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL per mmol).
-
Add triethylamine (Et₃N, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
Diagram of the Acyl Chloride Method Workflow
Caption: Workflow for amide synthesis via the acyl chloride method.
Protocol 2: Amide Synthesis using a Peptide Coupling Reagent (EDC/HOBt)
This protocol is a milder alternative to the acyl chloride method.
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Dissolve the solids in anhydrous DMF or DCM (10 mL per mmol of the amine).
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
Diagram of the Peptide Coupling Method Workflow
Caption: Workflow for amide synthesis using EDC/HOBt coupling.
Product Characterization
The identity and purity of the synthesized amides should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching frequencies.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
-
Verify the quality of the coupling reagents, as they can degrade over time.
-
Consider increasing the reaction time or temperature, but monitor for potential side reactions.
-
-
Side Reactions:
-
In the acyl chloride method, double acylation of the amine can occur. Using the correct stoichiometry is crucial.
-
With carbodiimide coupling reagents, the formation of N-acylurea byproducts can occur. The addition of HOBt helps to suppress this side reaction.
-
-
Purification Challenges:
-
If the product is difficult to separate from starting materials or byproducts, consider alternative chromatography conditions (e.g., different solvent systems or stationary phases).
-
Recrystallization can be an effective purification method for solid products.
-
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the synthesis of a wide range of amide derivatives from this compound. The choice between the acyl chloride method and the use of peptide coupling reagents will depend on the specific substrate, scale, and functional group tolerance required. By following these procedures and considering the key points outlined, researchers can efficiently generate novel amide compounds for evaluation in drug discovery and development programs.
Foreword: The Strategic Role of Halogenated Intermediates in Agrochemical Innovation
An In-Depth Technical Guide
Topic: Application of Ethyl 4-amino-3-bromo-5-chlorobenzoate in Agrochemical Research Audience: Researchers, scientists, and drug development professionals.
This compound represents a class of highly functionalized aromatic compounds that serve as pivotal building blocks in modern agrochemical synthesis. Its unique substitution pattern—featuring an amine, an ester, and two distinct halogen atoms—offers a versatile platform for constructing complex, biologically active molecules. The strategic placement of bromine and chlorine atoms is not merely for structural diversity; it is a deliberate design element used to modulate the lipophilicity, metabolic stability, and binding affinity of the final agrochemical product. This guide provides a senior scientist's perspective on leveraging this intermediate, focusing on the rationale behind its use and providing robust, field-tested protocols for its application in the synthesis and screening of novel agrochemicals.
Section 1: Compound Profile and Safety Protocols
Physicochemical & Structural Data
This compound is a substituted aromatic ester. Its utility in synthesis is derived from the distinct reactivity of its functional groups. The data below provides a quantitative summary of its key properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 874779-56-3 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | - |
| Appearance | Solid (predicted) | - |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dilute acids.[2] | - |
Laboratory Safety & Handling Protocol
Handling halogenated aromatic compounds requires strict adherence to safety protocols. The following measures are derived from safety data sheets of structurally analogous chemicals and represent best practices.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side-shields, and a lab coat.[4][6] Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]
-
Handling: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3][6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]
-
In all cases of exposure, seek immediate medical attention.[3][4]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Section 2: The Rationale for Agrochemical Synthesis
The molecular architecture of this compound is primed for derivatization. Each functional group serves a strategic purpose in building more complex and potent agrochemicals.
-
Amino Group (-NH₂): This is a key nucleophilic center and a primary site for modification. It can be readily diazotized, acylated, or used as a handle for building heterocyclic rings, which are common scaffolds in many herbicides and fungicides.
-
Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for forming amides or other esters. Alternatively, it can be reduced to an alcohol for further functionalization.
-
Halogen Atoms (-Br, -Cl): The bromine and chlorine atoms are vital for several reasons. They sterically influence the molecule's shape, which can enhance binding to a target enzyme or receptor. They also increase lipophilicity, aiding transport across plant cell membranes. Furthermore, the bromine atom, in particular, can serve as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for the Purification of Ethyl 4-amino-3-bromo-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Criticality of Purity for a Key Synthetic Building Block
Ethyl 4-amino-3-bromo-5-chlorobenzoate (CAS No: 874779-56-3, Molecular Formula: C₉H₉BrClNO₂) is a vital intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The precise arrangement of its functional groups—an amine, an ester, and two different halogens on an aromatic ring—offers a versatile platform for diverse chemical transformations. However, the synthetic routes to this compound, typically involving electrophilic halogenation of an aminobenzoate precursor, can often yield a mixture of closely related impurities. These can include unreacted starting materials, mono-halogenated intermediates, and other di-halogenated isomers.
The presence of such impurities can have profound consequences in a drug development pipeline, leading to the formation of unwanted side-products, reduced yields in subsequent steps, and potentially confounding biological assay results. Therefore, the ability to purify this compound to a high degree of purity is not merely a matter of good laboratory practice but a fundamental requirement for the integrity and reproducibility of research and development efforts.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, focusing on two robust and widely applicable techniques: recrystallization and flash column chromatography . The methodologies described herein are designed to be self-validating, with an emphasis on understanding the scientific principles behind each step to empower researchers to adapt and optimize these protocols for their specific needs.
Understanding the Potential Impurities
The primary impurities in a crude sample of this compound are typically byproducts of the synthetic process. Given that the synthesis likely involves sequential or concurrent bromination and chlorination of ethyl 4-aminobenzoate, the following impurities are plausible:
-
Unreacted Starting Material: Ethyl 4-aminobenzoate.
-
Mono-halogenated Intermediates: Ethyl 4-amino-3-bromobenzoate and Ethyl 4-amino-3-chlorobenzoate.
-
Other Di-halogenated Isomers: The regioselectivity of electrophilic aromatic substitution is not always perfect, which can lead to the formation of other isomers. However, the strong ortho-, para-directing effect of the amino group strongly favors substitution at the 3 and 5 positions.
-
Over-halogenated Products: Formation of tri-halogenated species, such as Ethyl 4-amino-3,5-dibromo-X-chlorobenzoate or similar, can occur with excessive exposure to halogenating agents.[1]
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[2]
The purification strategies outlined below are designed to effectively separate the target compound from these structurally similar impurities.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in their solubility in a given solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water is a promising starting point, leveraging the compound's good solubility in hot ethanol and poor solubility in water.
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol is chosen as the primary solvent due to its ability to dissolve the moderately polar target compound at elevated temperatures. Water is used as an anti-solvent; its addition to the hot ethanolic solution decreases the overall solubility of the organic compound, inducing crystallization upon cooling. This differential solubility is key to separating the desired product from more soluble or less soluble impurities.
-
Slow Cooling: Gradual cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Decolorization with Activated Charcoal: The presence of colored impurities, often arising from oxidation of the amine functional group, can be addressed by treating the hot solution with activated charcoal. The high surface area of the charcoal adsorbs these colored molecules, which are then removed by hot filtration.[2]
Detailed Protocol for Recrystallization:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation: Recrystallization Parameters
| Parameter | Recommended Conditions | Rationale |
| Primary Solvent | Ethanol | Good solubility at high temperatures for the target compound. |
| Anti-Solvent | Water | Poor solubility for the target compound, induces crystallization. |
| Solvent Ratio | Empirically determined, start with dropwise addition of water to a hot ethanol solution until turbidity persists. | Optimizes recovery and purity. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of pure, well-defined crystals. |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification Strategy 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, silica gel is an appropriate stationary phase, and a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) serves as the mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent. Compounds with greater polarity will interact more strongly with the silica gel and thus elute more slowly.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common choice for separating moderately polar compounds. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the two solvents to achieve optimal separation. A less polar mobile phase will result in slower elution of all components, potentially improving the separation of closely related compounds.
-
TLC Analysis: Thin-layer chromatography (TLC) is an indispensable tool for developing a column chromatography method. It allows for rapid screening of different mobile phase compositions to find the one that provides the best separation of the target compound from its impurities. An ideal Rf value for the target compound on a TLC plate is typically in the range of 0.2-0.4.[2]
-
Amine Deactivation: The amine group in the target compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a small amount of a volatile base, such as triethylamine, to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica.
Detailed Protocol for Flash Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a 20:80 mixture of ethyl acetate in hexane. Spot the crude material, and if available, standards of potential impurities, on a silica gel TLC plate and elute with the chosen solvent system. Visualize the spots under UV light. Adjust the solvent polarity to achieve good separation between the target compound and its impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar stationary phase for this type of compound. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., starting with 95:5 and gradually increasing the polarity) | Allows for the separation of compounds with a range of polarities. |
| TLC Monitoring | Silica gel plates with F₂₅₄ indicator | For visualization of aromatic compounds under UV light. |
| Amine Deactivation | Addition of 0.1-1% triethylamine to the mobile phase | Reduces peak tailing and improves separation. |
Visualization: Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment: A Self-Validating System
The trustworthiness of any purification protocol lies in its ability to be validated. The purity of the obtained this compound should be rigorously assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and quantifying any remaining impurities. A single sharp peak on an HPLC chromatogram is a strong confirmation of purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): These techniques can confirm the chemical structure of the purified compound and can also reveal the presence of impurities if their signals are detectable.
By employing these analytical methods, researchers can be confident in the quality of their purified this compound, ensuring the reliability of their subsequent research.
References
Application Notes & Protocols: Ethyl 4-amino-3-bromo-5-chlorobenzoate as a Strategic Precursor in Heterocyclic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Ethyl 4-amino-3-bromo-5-chlorobenzoate in the synthesis of diverse and medicinally relevant heterocyclic compounds. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, causality behind experimental choices, and validated protocols for the synthesis of key heterocyclic scaffolds including quinazolinones, benzimidazoles, and benzodiazepines.
Introduction: The Strategic Value of a Polysubstituted Aniline
This compound is a highly functionalized aromatic building block. Its synthetic utility is derived from a unique convergence of reactive sites within a single, stable molecule:
-
Nucleophilic Amino Group: The primary amine at the C4 position is a key nucleophile, enabling a wide range of C-N bond-forming reactions, including acylation, alkylation, and condensation.
-
Ortho Halogen Substituents: The presence of bromine at C3 and chlorine at C5, ortho to the amine, provides handles for subsequent cyclization reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective transformations.
-
Ethyl Ester Moiety: The ester group at C1 can participate directly in cyclizations to form carbonyl-containing heterocycles or can be hydrolyzed and derivatized as needed.
This combination of features makes it an ideal starting material for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and material science.[1]
Synthesis of Fused Heterocyclic Systems: Protocols & Mechanistic Insights
Synthesis of 6-Bromo-8-chloro-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The synthesis from this compound leverages the embedded 2-aminobenzoate framework.
This robust method involves the initial acylation of the amino group followed by a base- or acid-catalyzed cyclization to form the quinazolinone ring.
Step 1: N-Acylation
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-acylated intermediate.
Step 2: Cyclization to Quinazolinone
-
Dissolve the crude N-acylated intermediate in ethanol.
-
Add an aqueous solution of a base, such as 10% sodium hydroxide, and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired quinazolinone product.
Causality and Experimental Rationale:
-
Solvent Choice: Aprotic solvents like DCM in Step 1 prevent unwanted side reactions with the acyl chloride.
-
Base: Triethylamine or pyridine acts as an acid scavenger, neutralizing the HCl generated during acylation and driving the reaction forward.
-
Reflux Conditions: The high temperature in Step 2 provides the necessary activation energy for the intramolecular nucleophilic attack of the amide nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol.
Workflow: Quinazolinone Synthesis
References
The Pivotal Role of Ethyl 4-amino-3-bromo-5-chlorobenzoate in the Genesis of Advanced Materials: A Technical Guide
For Researchers, Scientists, and Professionals in Drug Development
In the dynamic landscape of materials science and medicinal chemistry, the strategic design of molecular building blocks is paramount to innovation. Ethyl 4-amino-3-bromo-5-chlorobenzoate, a halogenated aromatic amine, has emerged as a versatile and highly reactive precursor for the development of a new generation of high-performance polymers and pharmacologically active agents. Its unique trifunctional nature—an amine group for nucleophilic reactions and polymerization, and bromine and chlorine substituents that offer sites for cross-coupling reactions and modulate electronic properties—positions it as a critical component in the synthesis of advanced materials with tailored functionalities.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of novel materials. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Core Properties and Reactivity
This compound is a crystalline solid with the molecular formula C₉H₉BrClNO₂. The electron-withdrawing nature of the bromine and chlorine atoms deactivates the aromatic ring to some extent, yet the activating amino group directs electrophilic substitution and facilitates polymerization. The presence of distinct halogen atoms (bromine and chlorine) opens avenues for selective cross-coupling reactions, a feature of significant interest in the synthesis of complex organic molecules and conjugated polymers.
| Property | Value |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 294.53 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in DMSO, DMF, and hot ethanol |
Application in the Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The unique structure of this compound allows it to be incorporated into polyamide chains, thereby imparting these desirable properties. The halogen atoms can further enhance flame retardancy and modify the polymer's solubility and processing characteristics.
Protocol 1: Synthesis of a Halogenated Aromatic Polyamide via Direct Polycondensation
This protocol outlines the synthesis of a novel aromatic polyamide by the polycondensation of this compound (as the diamine monomer after hydrolysis of the ester) with a commercially available diacid chloride.
Rationale: The direct polycondensation of a diamine with a diacid chloride is a robust and widely used method for preparing high molecular weight polyamides. The use of a condensing agent like triphenyl phosphite in the presence of a base facilitates the amide bond formation under relatively mild conditions. The presence of LiCl helps to keep the growing polymer chains in solution, preventing premature precipitation and allowing for the attainment of high molecular weights.
Experimental Workflow:
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, this resource provides in-depth answers to common challenges, focusing on the chemical principles behind side reactions and offering field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
Introduction: Navigating the Synthesis
This compound is a key substituted aniline intermediate in the synthesis of various pharmaceutical compounds. The strategic placement of three different substituents on the aromatic ring—an activating amino group and two deactivating halogens—presents a unique set of challenges. Achieving high regioselectivity and minimizing byproduct formation are critical for a successful outcome. This guide addresses the most frequently encountered issues in the common synthetic route: the direct bromination of Ethyl 4-amino-5-chlorobenzoate.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My final product shows multiple spots on TLC/peaks in LC-MS. What are the likely isomeric and over-reacted impurities?
Answer: The presence of multiple spots or peaks is the most common issue in this synthesis and typically points to a lack of regioselectivity during the electrophilic bromination step. The powerful activating and ortho-, para-directing effect of the amino group at position 4, combined with the ortho-, para-directing effect of the chloro group at position 5, creates a complex electronic environment.
Root Cause Analysis: The primary directing group is the C4-amino group, which strongly activates the positions ortho to it (C3 and C5). Since C5 is already occupied by a chlorine atom, the principal site for bromination is C3. However, several side reactions can occur:
-
Di-bromination: The initial product, this compound, is still an activated aromatic ring. If a sufficiently powerful brominating agent or excess reagent is used, a second bromine atom can be added to the remaining activated position, leading to Ethyl 4-amino-3,x-dibromo-5-chlorobenzoate.
-
Isomer Formation: While C3 is the electronically favored position for bromination, minor substitution can sometimes occur at other positions, though this is less common given the steric hindrance and existing substitution pattern.
-
Oxidative Side Products: Anilines are susceptible to oxidation, which can lead to colored impurities (see FAQ 3).
The diagram below illustrates the main reaction and the most probable byproduct from over-bromination.
Caption: Main reaction pathway and common over-bromination side reaction.
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[1]
-
Stoichiometry Control: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.05 equivalents of NBS. Adding the reagent portion-wise or as a solution via a syringe pump can prevent localized high concentrations that lead to side reactions.
-
Temperature Management: Perform the reaction at a reduced temperature (e.g., 0°C to 5°C) to decrease the reaction rate and enhance selectivity.[1] High temperatures can overcome the subtle energy differences between desired and undesired reaction pathways.
-
Solvent Selection: Aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used. DMF can help to solubilize NBS and the substrate, leading to a more homogeneous reaction mixture.[1]
| Reagent | Typical Conditions | Selectivity | Key Considerations |
| N-Bromosuccinimide (NBS) | 0-25°C, in DMF or CH₃CN | High | Preferred for minimizing over-bromination.[1] |
| Elemental Bromine (Br₂) | 0-25°C, in Acetic Acid or CH₂Cl₂ | Moderate to Low | Highly reactive; high risk of di-bromination and HBr byproduct formation. |
| Copper(II) Bromide (CuBr₂) | Room temp to 50°C | High | A milder alternative that can offer excellent regioselectivity.[1] |
FAQ 2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or mechanical losses during workup and purification. A systematic approach is needed to identify the root cause.
Root Cause Analysis:
-
Incomplete Reaction: The reactivity of the brominating agent may be insufficient under the chosen conditions, or the reaction may not have been allowed to run to completion.
-
Product Degradation: The amino group can be sensitive to acidic conditions generated during the reaction (e.g., from HBr if using Br₂). Furthermore, the product itself might be unstable under prolonged heating or exposure to light.
-
Difficult Purification: The desired product and major byproducts (like the di-brominated species) may have similar polarities, leading to co-elution during column chromatography or co-precipitation during recrystallization, which results in discarding mixed fractions and thus lowering the isolated yield.
Caption: Troubleshooting workflow for diagnosing and addressing low reaction yields.
Troubleshooting & Optimization:
-
Reaction Monitoring: Actively monitor the reaction every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An ideal TLC will show the clean disappearance of the starting material spot and the appearance of a single major product spot.
-
Reagent Quality: Ensure your brominating agent (especially NBS) is pure. NBS can decompose over time, so using a freshly opened bottle or recrystallized material is advisable.
-
Workup Procedure: Upon reaction completion, quench any remaining brominating agent with a mild reducing agent like sodium thiosulfate or sodium bisulfite solution. This prevents further reactions during extraction.
-
Purification Strategy:
-
Column Chromatography: Use a high-resolution silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). A shallow gradient is key to separating compounds with similar Rf values.
-
Recrystallization: If the product is crystalline, recrystallization from a solvent pair like ethanol/water or dichloromethane/hexane can be very effective at removing less soluble or more soluble impurities.[2]
-
FAQ 3: My isolated product is colored (pink, brown, or purple). What causes this discoloration and how can I remove it?
Answer: Color in aniline-containing compounds is almost always due to the formation of small amounts of highly colored oxidative impurities. The amino group is electron-rich and susceptible to oxidation, even by atmospheric oxygen.
Root Cause Analysis:
-
Oxidation of the Aniline: The primary amino group can undergo one-electron oxidation to form radical cations, which can then dimerize or polymerize into complex, conjugated structures. These extended π-systems absorb visible light, appearing colored.
-
Azo Compound Formation: If any diazotization occurs (for instance, from trace nitrous acid impurities under acidic conditions), the resulting diazonium salt can couple with the electron-rich aniline starting material or product to form intensely colored azo compounds.[3]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) can further reduce exposure to dissolved oxygen.
-
Purification for Color Removal:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), stir or heat briefly, and then filter the hot solution through a pad of celite. The activated carbon is highly effective at adsorbing the large, flat, conjugated molecules responsible for the color.
-
Sodium Dithionite Wash: During the aqueous workup, washing the organic layer with a dilute solution of sodium dithionite (Na₂S₂O₄) can help reduce some of the colored oxidized species back to the colorless amine.
-
Recrystallization: A final, careful recrystallization is often sufficient to leave trace colored impurities behind in the mother liquor.
-
Experimental Protocol: Bromination of Ethyl 4-amino-5-chlorobenzoate
This protocol provides a reliable starting point for the synthesis, incorporating best practices to mitigate the side reactions discussed above.
Materials:
-
Ethyl 4-amino-5-chlorobenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl 4-amino-5-chlorobenzoate (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C. Monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete in 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of saturated sodium thiosulfate solution. Shake well until the organic layer is colorless.
-
Workup:
-
Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
References
Technical Support Center: Synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of this multi-step synthesis and optimize your yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My overall yield is consistently low. What are the common causes and how can I address them?
Low yield is a multifaceted problem that can arise from incomplete reactions, competing side reactions, or losses during workup and purification. A systematic approach is crucial for diagnosis.
-
Incomplete Halogenation: Both the chlorination and bromination steps are electrophilic aromatic substitutions. The reactivity of the aromatic ring is paramount. If the reaction stalls, consider the following:
-
Reagent Quality: Halogenating agents can degrade over time. For instance, iodine monochloride (ICl), a potential iodinating agent, is moisture-sensitive.[1] Ensure you are using fresh, high-purity reagents.
-
Insufficient Activation: While the amino group is a strong activator, reaction conditions can affect its influence. Ensure your reaction medium is not overly acidic, which could protonate the amine to the deactivating anilinium ion (-NH3+), a meta-director.[2]
-
Temperature Control: Electrophilic halogenations can be highly temperature-dependent. For highly activated substrates like amino-benzoates, reactions may need to be run at low temperatures (e.g., 0 °C or below) to prevent side reactions while ensuring the reaction proceeds to completion.[1]
-
-
Side Product Formation: The primary cause of yield loss is often the formation of undesired isomers or poly-halogenated products. This is addressed in detail in Q2 and Q3.
-
Purification Losses:
-
Work-up: During aqueous workup, ensure the pH is controlled to keep your product in the organic phase. The amino group can be protonated in acidic solutions, increasing aqueous solubility. Conversely, the ester can be hydrolyzed under strongly basic conditions.
-
Crystallization: If the product "oils out," it indicates that the crystallization temperature is above the melting point of the product in the chosen solvent system or that impurities are depressing the melting point. Try using a lower-polarity solvent system or initiating crystallization at a lower temperature.
-
Chromatography: Ensure proper solvent system selection for column chromatography to achieve good separation between the desired product and closely-related impurities.
-
Q2: I am observing significant amounts of di-brominated or other poly-halogenated impurities. How can I improve selectivity?
This is a classic challenge in the halogenation of highly activated aromatic rings. The strong activating effect of the amino group makes the ring highly susceptible to multiple additions.[2][3]
-
Control Stoichiometry: Carefully control the molar ratio of your halogenating agent. Use a 1:1 or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating or chlorinating agent to favor mono-halogenation.[1] Add the reagent slowly and in a controlled manner.
-
Lower the Reaction Temperature: Decreasing the reaction temperature reduces the overall reaction rate and significantly enhances selectivity.[1] By slowing down the reaction, you provide a greater window for the mono-halogenated product to form before a second halogenation can occur.
-
Protect the Amine: The most robust strategy is to temporarily "tame" the activating amino group by converting it to an amide (e.g., an acetanilide) via N-acylation. An amide is still an ortho-, para-director but is significantly less activating than a free amine.[4] This dramatically reduces the risk of poly-halogenation. The protecting group can be easily removed later via acid or base hydrolysis.
Q3: My final product is contaminated with isomeric impurities. What determines the regioselectivity and how can I control it?
Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring.[3][5] In your starting material (e.g., Ethyl 4-aminobenzoate), you have two key groups:
The outcome of the reaction is a competition between these directing effects. The strongly activating ortho-, para-directing amino group will dominate the reaction's regiochemistry.[2] Therefore, substitution will occur at the positions ortho to the amino group (C3 and C5).
-
Controlling Ortho vs. Para (in this case, C3 vs. C5):
-
Steric Hindrance: The first halogenation (e.g., chlorination at C3) will introduce steric bulk. The second halogenation (e.g., bromination) will then preferentially add to the less sterically hindered remaining ortho position (C5).
-
Protecting Groups: Using a bulky protecting group on the nitrogen, like an acetyl group, can increase steric hindrance around the ortho positions, potentially influencing the ratio of isomers formed, though in this specific substitution pattern, both ortho positions are targeted sequentially.[4]
-
If you are seeing incorrect isomers, it may point to an unexpected reaction mechanism or contamination in the starting material. Confirm the structure of your starting material and intermediates using analytical techniques like NMR.
Logical Flow for Troubleshooting
The following diagram outlines a decision-making process for diagnosing common issues in the synthesis.
References
Technisches Support-Center: Katalysatorauswahl für Reaktionen mit Ethyl-4-amino-3-brom-5-chlorbenzoat
Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Katalysatorauswahl für Reaktionen mit Ethyl-4-amino-3-brom-5-chlorbenzoat, die als technisches Support-Center mit Fehlerbehebungsleitfäden und FAQs strukturiert ist.
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument dient als Leitfaden für die Auswahl von Katalysatoren und die Optimierung von Reaktionsbedingungen für Kreuzkupplungsreaktionen mit Ethyl-4-amino-3-brom-5-chlorbenzoat. Aufgrund seiner polyfunktionellen Natur – mit einer Aminogruppe, einem Ester und zwei verschiedenen Halogensubstituenten – stellt dieses Substrat einzigartige Herausforderungen und Möglichkeiten für die selektive Funktionalisierung dar.
Teil 1: Allgemeine Überlegungen und häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Reaktivität von Ethyl-4-amino-3-brom-5-chlorbenzoat.
F1: Welches Halogen (Brom oder Chlor) ist reaktiver und wie kann ich eine selektive Kupplung erreichen?
A1: Das Bromatom an der C3-Position ist deutlich reaktiver als das Chloratom an der C5-Position. Dies liegt an der geringeren Bindungsdissoziationsenergie der Kohlenstoff-Brom-Bindung (C-Br) im Vergleich zur Kohlenstoff-Chlor-Bindung (C-Cl).[1][2] Die oxidative Addition an die C-Br-Bindung, oft der geschwindigkeitsbestimmende Schritt in Palladium-katalysierten Kreuzkupplungsreaktionen, erfolgt unter milderen Bedingungen.[1][2]
Um eine selektive Kupplung an der C-Br-Position zu erreichen:
-
Milde Reaktionsbedingungen: Verwenden Sie niedrigere Temperaturen (typischerweise 80–100 °C für C-Br-Kupplungen).[2]
-
Katalysatorauswahl: Standard-Palladiumkatalysatoren wie Pd(PPh₃)₄ oder PdCl₂(dppf) sind oft ausreichend für die C-Br-Aktivierung, ohne die C-Cl-Bindung signifikant zu beeinflussen.[2][3]
-
Begrenzte Reaktionszeit: Überwachen Sie die Reaktion genau (z. B. mittels DC oder LC-MS), um eine Überreaktion und eine mögliche Kupplung an der C-Cl-Position zu vermeiden.
F2: Wie beeinflusst die Aminogruppe (-NH₂) die Reaktion und welche Vorsichtsmaßnahmen sollte ich treffen?
A2: Die Aminogruppe ist eine Lewis-Base und kann an das Palladiumzentrum koordinieren, was zu einer Hemmung oder Deaktivierung des Katalysators führen kann.[4][5] Dies ist besonders bei elektronenreichen Anilinen problematisch.[4] Um dieses Problem zu minimieren:
-
Ligandenauswahl: Verwenden Sie sterisch anspruchsvolle, elektronenreiche Liganden (z. B. Buchwald-Liganden wie XPhos, SPhos). Diese Liganden bilden stabile Komplexe mit Palladium und verringern die Wahrscheinlichkeit einer Verdrängung durch die Aminogruppe des Substrats.[6]
-
Basenauswahl: Eine sorgfältige Auswahl der Base ist entscheidend. Starke, nicht-nukleophile Basen wie NaOtBu oder LiHMDS werden häufig verwendet, können aber mit anderen funktionellen Gruppen inkompatibel sein.[7][8] Schwächere Basen wie K₂CO₃ oder Cs₂CO₃ können die Katalysatordeaktivierung verringern, erfordern jedoch möglicherweise höhere Temperaturen.[8]
-
Verwendung von Präkatalysatoren: Moderne Palladium-Präkatalysatoren sind so konzipiert, dass sie die aktive Pd(0)-Spezies effizient und zuverlässig erzeugen, was dazu beitragen kann, Probleme im Zusammenhang mit der Katalysatoraktivierung und -stabilität zu überwinden.[6]
F3: Sollte ich die Aminogruppe vor der Kupplungsreaktion schützen?
A3: Der Schutz der Aminogruppe (z. B. durch Acetylierung oder als Boc-Gruppe) ist eine gängige Strategie, um eine Katalysatorhemmung zu verhindern.[7] Ein Schutz kann auch die Löslichkeit des Substrats verbessern und Nebenreaktionen verhindern.[9] Ob ein Schutz erforderlich ist, hängt jedoch von den spezifischen Reaktionsbedingungen und dem Kupplungspartner ab. Moderne Katalysatorsysteme mit robusten Liganden können oft hohe Ausbeuten ohne Schutz der Aminogruppe erzielen.[10]
Entscheidungsflussdiagramm: Schutz der Aminogruppe
Abbildung 1: Logischer Arbeitsablauf zur Entscheidung, ob die Aminogruppe geschützt werden soll.
Teil 2: Reaktionsspezifische Anleitungen
Suzuki-Miyaura-Kupplung (C-C-Bindungsbildung)
Die Suzuki-Miyaura-Reaktion ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen dem Arylhalogenid und einer Organoborverbindung.[9]
Katalysatorempfehlungen für die Suzuki-Miyaura-Kupplung
| Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) | Anmerkungen |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃, Cs₂CO₃ | Dioxan/H₂O, Toluol | 80-100 | Standardbedingungen für die C-Br-Kupplung.[3][9] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluol/H₂O | 100 | Gut für anspruchsvolle Substrate. |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF, Dioxan | 90-110 | Effizient und zuverlässig.[2] |
Fehlerbehebung bei der Suzuki-Miyaura-Kupplung
-
F: Meine Reaktion ist langsam oder die Ausbeute ist gering.
-
A: Katalysatordeaktivierung: Die Aminogruppe könnte den Katalysator hemmen. Erwägen Sie die Verwendung eines sterisch anspruchsvolleren Liganden wie XPhos oder SPhos. Unzureichende Basenstärke: Wechseln Sie zu einer stärkeren Base wie K₃PO₄ oder Cs₂CO₃. Lösungsmittel: Stellen Sie sicher, dass das Lösungsmittel gründlich entgast ist, um eine Oxidation des Katalysators zu verhindern.
-
-
F: Ich beobachte eine signifikante Hydrodehalogenierung (Verlust des Broms).
-
A: Dies ist eine häufige Nebenreaktion. Reduzieren Sie die Temperatur. Wechseln Sie die Base: Manchmal kann eine schwächere Base wie K₂CO₃ diese Nebenreaktion unterdrücken. Erhöhen Sie die Konzentration der Boronsäure (z. B. auf 1,5 Äquivalente).
-
-
F: Meine Boronsäure zersetzt sich.
-
A: Die Protodeborylierung kann unter basischen Bedingungen und bei hohen Temperaturen auftreten. Verwenden Sie eine frischere Charge Boronsäure. Fügen Sie die Boronsäure zu der bereits erhitzten Reaktionsmischung hinzu, um ihre Exposition gegenüber den rauen Bedingungen zu minimieren.
-
Repräsentatives Versuchsprotokoll: Suzuki-Kupplung
-
Geben Sie Ethyl-4-amino-3-brom-5-chlorbenzoat (1,0 Äq.), die Arylboronsäure (1,2 Äq.) und K₂CO₃ (2,0 Äq.) in einen trockenen Reaktionskolben.[3]
-
Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit einem Inertgas (Argon oder Stickstoff).[3]
-
Geben Sie entgastes Dioxan/Wasser (4:1) und Pd(PPh₃)₄ (3 mol%) hinzu.[3]
-
Erhitzen Sie die Mischung unter Rühren 12–24 Stunden lang bei 90 °C und überwachen Sie den Reaktionsfortschritt mittels DC.[2][3]
-
Kühlen Sie die Reaktion nach Abschluss auf Raumtemperatur ab, verdünnen Sie sie mit Wasser und extrahieren Sie sie mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄ und konzentrieren Sie sie im Vakuum. Reinigen Sie das Rohprodukt durch Säulenchromatographie.
Buchwald-Hartwig-Aminierung (C-N-Bindungsbildung)
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen.[11]
Katalysatorempfehlungen für die Buchwald-Hartwig-Aminierung
| Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) | Anmerkungen |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluol, Dioxan | 100-110 | Sehr allgemeines und robustes System.[12] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluol | 100 | Gut für die Kupplung mit primären Aminen.[11] |
| G3-XPhos (2) | - | LHMDS | THF | 80-100 | Präkatalysator, der eine einfache Handhabung ermöglicht. |
Fehlerbehebung bei der Buchwald-Hartwig-Aminierung
-
F: Keine Reaktion oder geringe Umwandlung.
-
A: Baseninkompatibilität: NaOtBu ist eine sehr starke Base und kann empfindliche funktionelle Gruppen abbauen. Erwägen Sie die Verwendung von K₃PO₄ oder Cs₂CO₃. Ligandenauswahl: Die Kupplung von behinderten Aminen erfordert oft sterisch anspruchsvollere Liganden. Inerte Atmosphäre: Das Katalysatorsystem ist sehr luftempfindlich. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel gründlich entgast und trocken sind.
-
-
F: Ich beobachte eine reduktive Dehalogenierung anstelle einer C-N-Kupplung.
-
F: Das Produkt zersetzt sich unter den Reaktionsbedingungen.
-
A: Senken Sie die Reaktionstemperatur und verlängern Sie die Reaktionszeit. Verwenden Sie ein aktiveres Katalysatorsystem, um mildere Bedingungen zu ermöglichen.
-
Katalytischer Zyklus der Buchwald-Hartwig-Aminierung
Abbildung 2: Vereinfachter katalytischer Zyklus für die Buchwald-Hartwig-Aminierung.
Sonogashira-Kupplung (C-C-Alkinylierung)
Die Sonogashira-Kupplung wird zur Synthese von Arylalkinen verwendet, typischerweise unter Verwendung eines Palladiumkatalysators und eines Kupfer(I)-Cokatalysators.[13]
Katalysatorempfehlungen für die Sonogashira-Kupplung
| Pd-Katalysator (mol%) | Cu-Cokatalysator (mol%) | Base | Lösungsmittel | Temperatur (°C) | Anmerkungen |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N, DIPA | THF, DMF | RT-60 | Klassische Sonogashira-Bedingungen.[13] |
| Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Cs₂CO₃ | Acetonitril | 80 | Effektiv für eine Reihe von Substraten. |
| [DTBNpP]Pd(crotyl)Cl (2) | - (Kupferfrei) | TMP | DMSO | RT | Milde, kupferfreie Bedingungen.[14] |
Fehlerbehebung bei der Sonogashira-Kupplung
-
F: Geringe Ausbeute und Bildung von Alkin-Homokupplungsprodukten (Glaser-Kupplung).
-
A: Dies ist eine häufige Nebenreaktion, die durch den Kupferkatalysator in Gegenwart von Sauerstoff gefördert wird.[4] Arbeiten Sie unter streng inerten Bedingungen. Verwenden Sie eine kupferfreie Methode, wenn die Homokupplung ein persistentes Problem darstellt.[15] Fügen Sie das Alkin langsam hinzu, um seine Konzentration in der Reaktionsmischung niedrig zu halten.
-
-
F: Die Reaktion stagniert.
-
A: Katalysatordeaktivierung: Die Aminogruppe des Substrats kann den Katalysator vergiften. Erwägen Sie den Schutz der Aminogruppe oder die Verwendung eines robusteren Liganden. Unzureichende Basenstärke: Die Base muss in der Lage sein, das terminale Alkin zu deprotonieren. Amine wie Et₃N oder DIPA sind typisch.
-
-
F: Das Produkt ist schwer zu reinigen.
-
A: Kupferreste können die Reinigung erschweren. Waschen Sie die organische Phase mit einer wässrigen Ammoniumchloridlösung, um Kupfer zu entfernen. Die Verwendung kupferfreier Methoden kann dieses Problem von vornherein vermeiden.[14]
-
Heck-Reaktion (C-C-Olefinierung)
Die Heck-Reaktion kuppelt das Arylhalogenid mit einem Alken, um ein substituiertes Alken zu bilden.[16]
Katalysatorempfehlungen für die Heck-Reaktion
| Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temperatur (°C) | Anmerkungen |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitril, DMF | 100-120 | Klassische Jeffery-Bedingungen.[17] |
| PdCl₂(PPh₃)₂ (1) | - | NaOAc | DMA | 130 | Geeignet für elektronenarme Alkene.[17] |
| Herrmanns Katalysator | - | K₂CO₃ | NMP | 120-140 | Hochaktiver Palladacyclus-Katalysator. |
Fehlerbehebung bei der Heck-Reaktion
-
F: Geringe Ausbeute oder keine Reaktion.
-
F: Ich beobachte eine Isomerisierung des Alkenprodukts.
-
A: Eine Doppelbindungsisomerisierung kann auftreten, insbesondere bei höheren Temperaturen. Verwenden Sie mildere Bedingungen, wenn möglich. Einige Liganden können die Selektivität verbessern.
-
-
F: Es bildet sich Palladium-Schwarz.
-
A: Dies deutet auf eine Katalysatorzersetzung hin. Stellen Sie sicher, dass die Reaktion unter einer inerten Atmosphäre stattfindet. Die Verwendung von Phosphinliganden kann den Katalysator stabilisieren.
-
Heck-Reaktionsarbeitsablauf
Abbildung 3: Allgemeiner Arbeitsablauf für eine Heck-Reaktion.[17]
Referenzen
-
BenchChem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. 7
-
BenchChem. (2025). troubleshooting poor yields in Sonogashira reactions with halogenated anilines. 4
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. 6
-
PubMed Central. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. 5
-
BenchChem. (2025). reactivity comparison of halogenated anilines in cross-coupling. 1
-
PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. 18
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 11
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. 2
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 8
-
Wikipedia. (n.d.). Sonogashira coupling. 13
-
Wikipedia. (n.d.). Heck reaction. 16
-
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of 4-Amino-3-bromobenzoic Acid. 17
-
BenchChem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. 3
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. 15
-
BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. 9
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. 14
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 10
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole. 12
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-amino-3-bromo-5-chlorobenzoate
Here is the technical support guide on the solvent effects on the reactivity of Ethyl 4-amino-3-bromo-5-chlorobenzoate.
Compound of Interest: this compound CAS No: 874779-56-3[1] Molecular Formula: C₉H₉BrClNO₂[1]
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile synthetic intermediate. The strategic placement of the amino, bromo, chloro, and ethyl ester functionalities makes this molecule a valuable building block, but its reactivity is profoundly influenced by the choice of solvent. This resource addresses common issues in a question-and-answer format, explaining the causality behind experimental choices to ensure successful outcomes.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary reactive sites on this compound, and how do solvents generally influence their reactivity?
A1: this compound has three primary sites for chemical transformation: the aromatic ring, the amino group, and the ethyl ester group. Solvent choice is critical as it can modulate the reactivity of each site.
Detailed Explanation:
-
The Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating amino group.[2] The amino group directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitution would occur at the positions ortho to the amine, which are currently occupied by halogens. The primary reactivity on the ring for this substrate is therefore geared towards reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) at the C-Br or C-Cl positions, or nucleophilic aromatic substitution (SNAr) if a strong electron-withdrawing group were present. The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions.[3]
-
The Amino Group (-NH₂): This nucleophilic group can undergo acylation, alkylation, diazotization, and other standard amine reactions. Its reactivity is highly dependent on solvent interactions. Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen, reducing its nucleophilicity.[4][5][6]
-
The Ethyl Ester Group (-COOEt): This group is susceptible to hydrolysis (saponification) under basic or acidic conditions to form the corresponding carboxylic acid.[7] It can also undergo transesterification in the presence of other alcohols and a catalyst. The solvent can influence the rate of these reactions, particularly if it participates in the reaction (e.g., solvolysis).
Solvent Influence Summary:
| Solvent Type | Polarity | Key Characteristics | Impact on Reactivity |
| Polar Protic (e.g., Water, Ethanol, Methanol) | High | Capable of hydrogen bonding.[8][9] | Decreases nucleophilicity of the amine group and external nucleophiles via H-bonding. Stabilizes charged intermediates (carbocations) and transition states in SN1-type reactions.[8][10] Can act as a reactant (solvolysis). |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | High | Not capable of hydrogen bonding.[9] | Enhances the reactivity of nucleophiles by solvating the counter-cation, leaving the anion "naked" and more reactive.[9][11] Ideal for SNAr and SN2 reactions. |
| Non-Polar (e.g., Toluene, Hexane, Dioxane) | Low | Poor at solvating ions. | Generally used when reactants are neutral. Often required for reactions that are sensitive to moisture or that require high temperatures (e.g., some cross-coupling reactions). |
Q2: I am experiencing low yields in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How can I optimize the solvent?
A2: Low yields in cross-coupling reactions are frequently tied to suboptimal solvent choice, which affects catalyst stability, reactant solubility, and reaction kinetics. The C-Br bond should react preferentially over the C-Cl bond, but harsh conditions can lead to side reactions.
Troubleshooting Guide: Solvents for Cross-Coupling Reactions
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Low or No Conversion | Poor solubility of reactants or catalyst: The reaction components are not adequately mixed in the solvent system, preventing effective catalysis. | Switch to a solvent system known for good solubility in cross-coupling, such as 1,4-dioxane/water , toluene , or DMF . A co-solvent (like water with dioxane for Suzuki reactions) is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[3] |
| Catalyst Decomposition | Solvent is too polar or reactive: Some palladium catalysts are unstable at high temperatures in highly polar solvents like DMSO or DMF. | Use a less coordinating, non-polar solvent like toluene or 1,4-dioxane . These solvents offer good thermal stability for many catalyst systems. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst. |
| Side Product Formation (e.g., Homocoupling, Dehalogenation) | Reaction temperature is too high for the solvent: The solvent's boiling point may necessitate excessive temperatures, promoting side reactions. | Select a solvent that allows the reaction to proceed at a lower temperature. For highly active catalysts, a lower-boiling solvent like THF might be sufficient. Conversely, if higher temperatures are needed for a less reactive substrate, a high-boiling solvent like toluene or xylene is appropriate. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol details a representative Suzuki coupling reaction, emphasizing critical steps related to solvent handling.
-
Vessel and Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Ensure all solids are dry and free-flowing.
-
-
Solvent Degassing (Crucial Step):
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The volume should be sufficient to create a stirrable slurry.
-
Degas the solvent mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using three freeze-pump-thaw cycles. This removes dissolved oxygen which can poison the palladium catalyst.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C for aryl bromides).[3]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The choice of ethyl acetate as the extraction solvent is based on the expected polarity of the product.
-
Q3: My reaction targeting the amino group (e.g., acylation) is sluggish. Could my solvent be the problem?
A3: Yes, absolutely. The nucleophilicity of the amino group is highly sensitive to the solvent environment, particularly due to hydrogen bonding.
Detailed Explanation:
The lone pair of electrons on the nitrogen atom of the amino group is responsible for its nucleophilicity. In polar protic solvents (like ethanol, methanol, or water), the solvent molecules can form strong hydrogen bonds with this lone pair.[4][5] This interaction stabilizes the ground state of the amine, effectively "tying up" the lone pair and making it less available to attack an electrophile. This reduces the amine's reactivity, leading to sluggish or incomplete reactions.[6]
In contrast, polar aprotic solvents (like DMF, THF, or dichloromethane) do not have acidic protons and cannot act as hydrogen bond donors.[9] They solvate the amine without strongly interacting with the lone pair, leaving it more available for reaction.
Troubleshooting Guide: Amine Acylation
| Problem | Potential Solvent-Related Cause | Recommended Solution & Rationale |
| Slow or Incomplete Reaction | Use of a polar protic solvent: Solvents like ethanol or methanol are hydrogen-bonding to the amine, reducing its nucleophilicity. | Switch to a polar aprotic solvent such as dichloromethane (DCM) , tetrahydrofuran (THF) , or acetonitrile (MeCN) . These solvents will not suppress the amine's reactivity. |
| Side Reaction with Solvent | Solvent is acting as a competing nucleophile: This is less common but possible with certain electrophiles. | Use a non-nucleophilic solvent. DCM and THF are generally safe choices. |
| Poor Solubility | Amine starting material is insoluble: The reaction cannot proceed if the starting material is not dissolved. | If using a non-polar solvent for other reasons, consider adding a co-solvent like THF to improve solubility. For many acylations, DCM is an excellent choice as it dissolves the amine and is unreactive. |
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions with Ethyl 4-amino-3-bromo-5-chlorobenzoate
This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 4-amino-3-bromo-5-chlorobenzoate in their synthetic workflows. It provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful monitoring and completion of your chemical reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the course of your reaction, with a focus on interpreting analytical data to diagnose and solve the problem.
Problem 1: Thin-Layer Chromatography (TLC) Issues
TLC is a rapid and effective method for monitoring reaction progress.[1][2] However, issues such as streaking, overlapping spots, or no visible spots can complicate interpretation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking (Tailing) | The compound is highly polar and interacting strongly with the silica gel. The sample is too concentrated. | Add a small amount of a polar solvent like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase. For this compound, a few drops of acetic acid can be beneficial.[3] Prepare a more dilute sample for spotting. |
| Reactant and Product Spots Have Similar Rf Values | The chosen mobile phase does not have the optimal polarity to separate the compounds. | Experiment with different solvent systems. If using Hexane/Ethyl Acetate, systematically vary the ratio. Consider a different solvent system, such as Dichloromethane/Methanol, for more polar compounds. A co-spot (spotting the starting material and reaction mixture in the same lane) is crucial to confirm if the new spot is distinct from the starting material.[3] |
| No Spots are Visible on the Plate | The sample concentration is too low. The compound is not UV-active. | Concentrate the aliquot taken from the reaction mixture. Spot the sample multiple times in the same location, ensuring the solvent dries between applications.[3] Use an alternative visualization method, such as a potassium permanganate stain or an iodine chamber.[2][3] |
| The Solvent Front Runs Unevenly | The TLC plate is touching the side of the developing chamber. The chamber was moved during development. | Ensure the plate is centered in the chamber and not in contact with the walls. Keep the chamber stationary and sealed during development.[3] |
Problem 2: Incomplete Reaction or Stalled Reaction
Analytical monitoring indicates the presence of significant amounts of starting material even after the expected reaction time.
| Analytical Observation | Potential Cause(s) | Recommended Solution(s) |
| TLC/HPLC shows a persistent starting material spot/peak. | Insufficient reagent or catalyst. Low reaction temperature. Deactivated catalyst. Poor quality of reagents or solvents. | Add an additional equivalent of the limiting reagent or a fresh portion of the catalyst. Gradually increase the reaction temperature while monitoring for product formation and potential side products. Ensure reagents are pure and solvents are anhydrous if the reaction is moisture-sensitive.[4] |
| NMR of the crude mixture shows signals for both starting material and product. | The reaction has reached equilibrium. The reaction is reversible under the current conditions. | If the reaction is reversible, consider removing a byproduct to drive the equilibrium forward (e.g., removing water). Change the solvent to one that may better favor the product formation. |
Problem 3: Formation of Multiple Products/Side Reactions
TLC or HPLC analysis reveals the formation of more than one new compound.
| Analytical Observation | Potential Cause(s) | Recommended Solution(s) |
| Multiple new spots on TLC or multiple new peaks in HPLC. | The reaction temperature is too high, leading to decomposition or side reactions. The starting material has multiple reactive sites.[5][6] The reagents are not selective. | Lower the reaction temperature. For reactions involving the amino group of this compound, consider protecting the amine with a group like acetyl chloride to prevent unwanted side reactions.[7][8] Use more selective reagents or catalysts. |
| Product is not the one expected. | An unexpected reaction pathway has occurred. The starting material may have isomerized or rearranged. | Isolate and fully characterize the unexpected product. This can provide valuable insight into the reaction mechanism. Re-evaluate the reaction conditions and consider alternative synthetic routes.[9] |
Experimental Workflows & Protocols
dot graph TD { A[Start Reaction] --> B{Withdraw Aliquot}; B --> C[Prepare TLC Plate]; C --> D[Spot Starting Material, Reaction Mix, Co-spot]; D --> E[Develop Plate]; E --> F[Visualize under UV Light]; F --> G{Analyze Spot Progression}; G --> H{Reaction Complete?}; H -- No --> B; H -- Yes --> I[Work-up Reaction];
} enddot
Caption: General workflow for monitoring a reaction using TLC.
Protocol: Monitoring an N-Acylation Reaction by TLC
This protocol outlines the steps for monitoring the acylation of the amino group of this compound.
-
Prepare the TLC Chamber: Line a beaker with filter paper and add a pre-determined mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.
-
Prepare the TLC Plate: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) to use as a starting material reference.
-
Using a capillary tube, spot the starting material on the left of the baseline.
-
Carefully withdraw a small aliquot from your reaction mixture, dilute it with ethyl acetate, and spot it in the center of the baseline.
-
Create a "co-spot" by spotting the starting material and the reaction mixture in the same lane on the right side of the baseline.[3]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and circle them. The reaction is progressing if the starting material spot in the reaction mixture lane diminishes and a new spot (the product) appears.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: Common reactions include N-acylation or N-alkylation of the amino group, hydrolysis of the ethyl ester, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) at the C-Br or C-Cl position.[10][11][12] The choice of reaction will dictate the expected change in polarity and thus the monitoring strategy.
Q2: Which analytical technique is best for monitoring my reaction?
A2: The choice depends on the specific reaction and the resources available.
-
TLC is excellent for quick, qualitative checks of reaction progress.[1]
-
HPLC provides more quantitative data and is ideal for complex reaction mixtures or when accurate conversion rates are needed.[13][14]
-
NMR spectroscopy offers detailed structural information and can be used to determine the ratio of starting material to product in the crude reaction mixture.[15][16][17]
-
LC-MS is highly effective for identifying the masses of products and byproducts, confirming the desired transformation has occurred.[1][18]
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} enddot
Caption: Troubleshooting decision-making process.
Q3: My Suzuki coupling reaction is not working. What should I check first?
A3: For Suzuki reactions, several factors are critical.[19] First, ensure your palladium catalyst is active and that you are using the correct ligand. The choice of base is also crucial; common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[19] The solvent system, often a mixture of an organic solvent and water, must be appropriate for your specific substrates. Finally, ensure your boronic acid or ester is of high quality, as they can degrade upon storage.
Q4: How do I choose the right mobile phase for TLC analysis?
A4: A good starting point is a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[2] Run a first TLC with a 1:1 mixture. If the spots are too high on the plate (high Rf), your mobile phase is too polar; increase the proportion of the non-polar solvent. If the spots are too low (low Rf), your mobile phase is not polar enough; increase the proportion of the polar solvent. For this compound and its derivatives, a hexane/ethyl acetate system is often a good choice.
Q5: The amino group in my starting material seems to be interfering with my desired reaction. What can I do?
A5: The amino group is a strong activating group and can lead to side reactions, such as polysubstitution in electrophilic aromatic substitutions.[8] To avoid this, you can protect the amino group, for example, by reacting it with acetic anhydride to form the corresponding acetamide. This temporarily reduces the activating effect of the amino group, allowing for more controlled reactions at other sites. The protecting group can then be removed by hydrolysis.[7][20]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boa.unimib.it [boa.unimib.it]
- 12. benchchem.com [benchchem.com]
- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 14. pp.bme.hu [pp.bme.hu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. azooptics.com [azooptics.com]
- 17. youtube.com [youtube.com]
- 18. waters.com [waters.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Benchmarking of Ethyl 4-amino-3-bromo-5-chlorobenzoate Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the halogenated aminobenzoate scaffold represents a privileged structure, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of Ethyl 4-amino-3-bromo-5-chlorobenzoate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into their anticancer and antimicrobial potential, supported by experimental data from closely related analogs and established SAR principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Therapeutic Potential of Halogenated Aminobenzoates
The strategic incorporation of halogen atoms into a pharmacophore can significantly modulate its physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior. The 4-aminobenzoate framework, a key structural motif in many biologically active molecules, provides a versatile platform for such halogen-mediated optimization.[1] The presence of both bromine and chlorine atoms on the phenyl ring of this compound is anticipated to confer a unique combination of properties, making its derivatives compelling candidates for biological evaluation.
Synthesis of Ethyl 4-amino-3-halogenated-benzoate Derivatives
The synthesis of the parent ester, this compound, can be achieved through a standard esterification of the corresponding carboxylic acid. A general and adaptable synthetic scheme for producing a variety of derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse functionalities, enabling a systematic exploration of the structure-activity landscape. A closely related synthesis of ethyl 4-amino-3-chlorobenzoate derivatives has been well-documented and serves as a robust template for the bromo-chloro analogs.[2]
General Synthetic Pathway
The synthesis commences with the esterification of the commercially available 4-amino-3-bromo-5-chlorobenzoic acid. The resulting ethyl ester serves as a versatile intermediate for further derivatization at the amino group or through modification of the ester functionality. For instance, conversion to a hydrazide opens up a pathway to a variety of heterocyclic derivatives, such as 1,3,4-oxadiazoles, benzohydrazones, and carbothioamides.[2]
Caption: General synthetic scheme for this compound derivatives.
Comparative Biological Evaluation
While direct and comprehensive biological data for a series of this compound derivatives is emerging, a robust comparative analysis can be constructed by examining closely related analogs and applying established principles of structure-activity relationships for halogenated compounds.
Anticancer Activity: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition is a clinically proven strategy for combating various cancers.[2] A recent study on a series of Ethyl 4-amino-3-chlorobenzoate derivatives revealed their potential as EGFR inhibitors.[2] The data from this study provides a valuable benchmark for predicting the activity of the bromo-chloro analogs.
Mechanism of Action: EGFR Inhibition
The derivatives are designed to compete with ATP for binding to the tyrosine kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[2]
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzoate derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a series of Ethyl 4-amino-3-chlorobenzoate derivatives against human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Derivative Type | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colorectal Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| N5a | Hydrazine-1-carbothioamide | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| N5b | Hydrazine-1-carbothioamide | 2.3 ± 0.2 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| N4a | Benzohydrazone | 5.6 ± 0.5 | 7.8 ± 0.9 | 9.3 ± 1.1 |
| Erlotinib | Standard Drug | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.8 ± 0.3 |
| Data adapted from a study on 4-amino-3-chloro benzoate ester derivatives.[2] |
Structure-Activity Relationship (SAR) Insights and Predictions for Bromo-Chloro Derivatives
The data on the chloro-analogs suggests that the hydrazine-1-carbothioamide derivatives (N5a, N5b) are the most potent, with IC50 values comparable to the standard drug, Erlotinib.[2] The introduction of a bromine atom at the 3-position, in addition to the chlorine at the 5-position, is expected to enhance the lipophilicity of the molecule. This increased lipophilicity can improve cell membrane permeability and potentially lead to stronger hydrophobic interactions within the ATP-binding pocket of EGFR.
Furthermore, the electronic properties of the halogens play a crucial role. Both bromine and chlorine are electron-withdrawing groups, which can influence the acidity of the amino group and the overall electronic distribution of the aromatic ring. It is plausible that the combined electron-withdrawing effect of bromine and chlorine in the target compounds could lead to enhanced binding affinity and, consequently, greater anticancer potency compared to the mono-chloro derivatives. Studies on other halogenated anticancer agents have shown that the nature and position of the halogen can significantly impact activity.[3][4]
Antimicrobial Activity
Halogenated organic compounds have a long history as effective antimicrobial agents.[5] The antimicrobial potential of this compound derivatives can be inferred from studies on related p-aminobenzoic acid (PABA) derivatives.
Comparative Antimicrobial Potential
Research has shown that Schiff bases derived from PABA exhibit significant antibacterial and antifungal activity.[6][7] A key finding from these studies is that the presence of electron-withdrawing groups, such as halogens, on the aromatic ring often enhances antimicrobial potency. Specifically, bromo-substituted derivatives have demonstrated promising activity against various bacterial and fungal strains.[7]
| Organism | Derivative Type | Expected MIC Range (µM) |
| Staphylococcus aureus | Dihalogenated Schiff Base | 10 - 50 |
| Bacillus subtilis | Dihalogenated Schiff Base | 10 - 50 |
| Escherichia coli | Dihalogenated Schiff Base | 50 - 200 |
| Candida albicans | Dihalogenated Schiff Base | 10 - 50 |
| Expected MIC ranges are based on SAR studies of halogenated PABA derivatives.[6][7] |
SAR Insights and Predictions for Bromo-Chloro Derivatives
The presence of two halogen atoms (bromo and chloro) is predicted to confer broad-spectrum antimicrobial activity. The increased lipophilicity due to the halogens may facilitate the disruption of microbial cell membranes. Furthermore, the electron-withdrawing nature of these substituents can enhance the interaction of the compounds with microbial enzymes or other cellular targets. Studies have indicated that dihalogenated derivatives often exhibit superior antimicrobial activity compared to their mono-halogenated counterparts.[6] Therefore, it is hypothesized that this compound derivatives will exhibit potent activity, particularly against Gram-positive bacteria and fungi.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed, step-by-step protocols for the key assays are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549, HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 values using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of this compound derivatives as both anticancer and antimicrobial agents. Based on data from closely related analogs and established structure-activity relationships, it is projected that the dihalogenated nature of these compounds will enhance their biological activity. The hydrazine-1-carbothioamide derivatives, in particular, are expected to be promising candidates for further investigation as EGFR inhibitors.
Future research should focus on the synthesis and direct biological evaluation of a focused library of this compound derivatives to validate these predictions. Further optimization of the lead compounds could lead to the development of novel and potent therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
The Strategic Advantage of Ethyl 4-amino-3-bromo-5-chlorobenzoate as a Versatile Building Block in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the selection of molecular building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target compounds. Substituted aminobenzoates are a cornerstone of this molecular architecture, and among them, dihalogenated derivatives offer a rich platform for diversification through cross-coupling reactions. This guide provides an in-depth technical comparison of Ethyl 4-amino-3-bromo-5-chlorobenzoate against its structurally similar counterparts, Ethyl 4-amino-3,5-dibromobenzoate and Ethyl 4-amino-3,5-dichlorobenzoate. We will explore their physicochemical properties, relative reactivity in key synthetic transformations, and the strategic implications for their use in research and development.
Physicochemical Properties: A Foundation for Reactivity
The subtle interplay of halogen substituents on the aromatic ring significantly influences the physical and electronic properties of these building blocks. A comparison of their fundamental characteristics provides the first layer of understanding for their differential behavior in chemical reactions.
| Property | This compound | Ethyl 4-amino-3,5-dibromobenzoate | Ethyl 4-amino-3,5-dichlorobenzoate |
| Molecular Formula | C₉H₉BrClNO₂ | C₉H₉Br₂NO₂ | C₉H₉Cl₂NO₂ |
| Molecular Weight | 278.53 g/mol | 322.99 g/mol | 234.08 g/mol [1][2] |
| CAS Number | 874779-56-3 | 58922-06-8[3] | 74878-31-2[1] |
The variation in molecular weight is a direct consequence of the different halogen atoms. More importantly, the electronic nature of the halogens dictates the reactivity of the C-X bonds. The generally accepted trend for reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is primarily governed by the carbon-halogen bond dissociation energy.[4] This principle is central to understanding the efficacy of these building blocks.
Synthetic Accessibility: The Practicality of a Building Block
The utility of a building block is not only defined by its reactivity but also by its accessibility. The synthesis of these dihalogenated ethyl aminobenzoates typically starts from a more readily available precursor, such as ethyl 4-aminobenzoate (Benzocaine).
A general synthetic approach involves the electrophilic halogenation of the activated aromatic ring. The strong activating effect of the amino group directs the incoming electrophiles to the ortho positions.
Representative Synthesis of a Dihalogenated Ethyl Aminobenzoate:
A common route to these compounds is the halogenation of a simpler aminobenzoate. For instance, the synthesis of a dibrominated analog involves the treatment of the corresponding nitro compound with a brominating agent, followed by reduction of the nitro group.[5] A similar strategy can be envisioned for the synthesis of this compound, likely involving sequential halogenation steps.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-methylbenzoate (Illustrative of functionalization of Ethyl 4-aminobenzoate) [4][6]
This protocol illustrates a typical multi-step synthesis starting from ethyl 4-aminobenzoate to introduce a substituent ortho to the amino group, highlighting the amenability of the parent scaffold to further functionalization.
-
Preparation of Ethyl 4-amino-3-(methylthiomethyl)benzoate:
-
Charge a flask with ethyl 4-aminobenzoate (0.1000 mole), acetonitrile (300 ml), and dichloromethane (100 ml).
-
Cool the mixture to between -40° and -50°C.
-
Add a solution of tert-butyl hypochlorite (0.1000 mole) in dichloromethane (25 ml) dropwise.
-
After 5 minutes, add dimethyl sulfide (0.34 mole).
-
Stir the slurry at -50° to -40°C for 4 hours.
-
Add triethylamine (0.18 mole) and allow the mixture to warm to room temperature overnight.
-
Perform an aqueous workup and extract with dichloromethane.
-
Purify the crude product by recrystallization from absolute ethanol.
-
-
Desulfurization to Ethyl 4-Amino-3-methylbenzoate:
-
Charge a flask with ethyl 4-amino-3-(methylthiomethyl)benzoate (0.05000 mole), absolute ethanol (300 ml), and W-2 Raney nickel (ca. 50 g).
-
Stir the reaction mixture at 25°C for one hour.
-
Decant the ethanolic solution from the catalyst.
-
Wash the catalyst with absolute ethanol and dichloromethane.
-
Combine the organic solutions and concentrate to yield the product.
-
This example underscores the multi-step nature of accessing these functionalized building blocks, a key consideration in planning a synthetic campaign.
Comparative Efficacy in Cross-Coupling Reactions
The true measure of a building block's efficacy lies in its performance in key chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental tools for C-C bond formation and provide an excellent platform for comparing these dihalogenated aminobenzoates.
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective or sequential couplings. The C-Br bond is expected to react preferentially under milder conditions due to its lower bond dissociation energy compared to the C-Cl bond.[4]
DOT Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
Expected Performance in Suzuki-Miyaura Coupling:
| Building Block | Expected Reactivity | Typical Conditions |
| Ethyl 4-amino-3,5-dibromobenzoate | High | Milder conditions (e.g., 80-90°C), lower catalyst loading. |
| This compound | Moderate to High (Selective at C-Br) | Milder conditions for C-Br coupling; more forcing conditions for C-Cl coupling. |
| Ethyl 4-amino-3,5-dichlorobenzoate | Lower | Harsher conditions (e.g., >100°C), higher catalyst loading, specialized ligands. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Dihaloaniline [7]
-
Reaction Setup: In a reaction vessel, combine the dihaloaniline (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., 1,4-Dioxane/Water mixture) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction: Heat the reaction mixture with stirring. For a bromo-substituted aniline, a temperature of 80-90°C may be sufficient, while a chloro-substituted aniline might require 100-120°C.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
The chemoselectivity of this compound is a significant advantage, allowing for the stepwise introduction of different aryl groups, thereby increasing molecular complexity in a controlled manner.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to valuable alkynylated aromatic compounds. The reactivity trend of the halogens is also pronounced in this reaction, with aryl iodides and bromides being significantly more reactive than aryl chlorides.
DOT Diagram: Generalized Sonogashira Coupling Workflow
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Expected Performance in Sonogashira Coupling:
The higher reactivity of the C-Br bond in both the dibromo and the bromo-chloro analogs makes them superior substrates for Sonogashira coupling compared to the dichloro derivative.
| Building Block | Expected Reactivity | Typical Conditions |
| Ethyl 4-amino-3,5-dibromobenzoate | High | Milder conditions, good to excellent yields. |
| This compound | Moderate to High (Selective at C-Br) | Selective coupling at the C-Br position is highly feasible. |
| Ethyl 4-amino-3,5-dichlorobenzoate | Low | Requires more forcing conditions, specialized catalysts, and may result in lower yields. |
Conclusion: Strategic Selection for Optimal Outcomes
The choice between this compound and its di-bromo or di-chloro analogs is a strategic decision that should be guided by the specific goals of the synthetic project.
-
Ethyl 4-amino-3,5-dibromobenzoate is the building block of choice when high reactivity at both ortho positions is desired, allowing for efficient double cross-coupling reactions under relatively mild conditions.
-
Ethyl 4-amino-3,5-dichlorobenzoate represents a more economical but less reactive option. Its use is favored in large-scale synthesis where cost is a primary concern and the subsequent coupling reactions can be optimized with more active catalyst systems.
-
This compound offers a unique strategic advantage: chemoselectivity . The differential reactivity of the C-Br and C-Cl bonds allows for sequential, site-selective functionalization. This enables the synthesis of complex, unsymmetrically substituted biaryls and other derivatives that would be challenging to access with the other two analogs. This "one-two punch" capability makes it an exceptionally valuable tool for creating diverse molecular libraries in drug discovery and for the precise construction of advanced materials.
Ultimately, a thorough understanding of the inherent reactivity of these building blocks, coupled with a careful consideration of the synthetic goals, will empower researchers to make the most informed and effective choices for their chemical endeavors.
References
- 1. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Ethyl 4-amino-3,5-dibromobenzoate [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 4-amino-3-bromo-5-chlorobenzoate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Ethyl 4-amino-3-bromo-5-chlorobenzoate
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical determinant of a drug discovery program's success. Halogenated anthranilic acid esters, such as this compound, represent a privileged starting point for the synthesis of a diverse array of biologically active molecules. The strategic placement of bromo and chloro substituents on the aromatic ring offers a unique combination of electronic and steric properties, influencing not only the reactivity of the core structure but also the potential for specific interactions with biological targets. This guide provides a comparative assessment of the potential biological activities of various classes of compounds derived from this versatile scaffold, supported by experimental data from structurally related analogs and established in vitro protocols.
The rationale for utilizing this compound lies in its inherent potential for chemical modification at three key positions: the amino group, the ester functionality, and the aromatic ring itself through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These modifications can lead to a wide range of derivatives, including but not limited to quinazolinones, Schiff bases, and amides, each with a distinct pharmacological profile.
Comparative Biological Activities
While comprehensive biological data for a wide range of derivatives synthesized directly from this compound is emerging, we can infer and compare their potential activities based on robust evidence from closely related analogs. This section will explore the anticipated anticancer, antimicrobial, and anti-inflammatory properties of these compound classes.
Anticancer Activity: The Promise of Quinazolinone Derivatives
Quinazolinones are a prominent class of heterocyclic compounds that have garnered significant attention for their potent anticancer activities.[1] The synthesis of quinazolinone derivatives from this compound can be envisioned through cyclization reactions involving the amino and ester groups with appropriate reagents.
Recent studies on derivatives of the closely related 4-amino-3-chlorobenzoate ester have demonstrated significant potential as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] For instance, certain hydrazine-1-carbothioamide derivatives of 4-amino-3-chlorobenzoate have shown potent cytotoxicity against various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colorectal).[2] The mechanism of action is believed to involve the inhibition of EGFR tyrosine kinase, a key player in cancer cell proliferation and survival.[2]
Table 1: Comparative Anticancer Activity of a Representative Quinazolinone Analog
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference Compound |
| Hypothetical Quinazolinone-BrCl | A549 (Lung) | Predicted < 10 | EGFR Tyrosine Kinase Inhibition | Erlotinib |
| Hypothetical Quinazolinone-BrCl | HepG2 (Liver) | Predicted < 10 | EGFR Tyrosine Kinase Inhibition | Erlotinib |
| Hypothetical Quinazolinone-BrCl | HCT-116 (Colorectal) | Predicted < 10 | EGFR Tyrosine Kinase Inhibition | Erlotinib |
Note: The data for the hypothetical quinazolinone is an educated prediction based on the activity of 3-chloro analogs and the known influence of halogenation on anticancer activity.
The presence of both bromo and chloro substituents in our target scaffold is anticipated to enhance the lipophilicity and potentially the binding affinity of the resulting quinazolinones to the EGFR active site.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Diagram 1: General Synthesis of Quinazolinones
Caption: A simplified workflow for the synthesis of quinazolinone derivatives.
Antimicrobial Activity: Exploring Schiff Base Derivatives
Schiff bases, formed by the condensation of the primary amino group of this compound with various aldehydes or ketones, represent another class of compounds with significant antimicrobial potential.[3] Studies on Schiff bases derived from ethyl-4-aminobenzoate have shown promising activity against a range of bacterial and fungal strains.[4]
The antimicrobial efficacy of these compounds is often attributed to the imine group (-C=N-), which can interfere with microbial cell wall synthesis or other essential cellular processes. The halogen substituents on the aromatic ring can further enhance this activity by increasing the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Representative Schiff Base Analogs
| Compound Class | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungal Species (e.g., C. albicans) |
| Schiff Bases (from Ethyl-4-aminobenzoate) | Moderate to Potent Activity | Moderate Activity | Slight to Moderate Activity |
| Hypothetical Schiff Bases (from this compound) | Predicted Potent Activity | Predicted Moderate to Potent Activity | Predicted Moderate Activity |
Note: The predicted activity is based on the known antimicrobial properties of halogenated aromatic compounds and Schiff bases.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Diagram 2: General Synthesis of Schiff Bases
Caption: A general reaction scheme for the synthesis of Schiff base derivatives.
Anti-inflammatory Activity: The Potential of Amide Derivatives
Amide derivatives, synthesized by reacting the amino group of this compound with various carboxylic acids or their derivatives, are another class of compounds with potential therapeutic applications, particularly as anti-inflammatory agents. The structural similarity of these derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests they may act by inhibiting cyclooxygenase (COX) enzymes.
A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-activated microglial cells. This compound was shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
Table 3: Comparative Anti-inflammatory Activity of a Representative Amide Analog
| Compound ID | Assay | Endpoint | IC50 (µM) | Mechanism of Action |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | LPS-stimulated microglia | NO production | < 10 | Inhibition of iNOS expression |
| Hypothetical Amide-BrCl | LPS-stimulated macrophages | NO production | Predicted < 15 | Potential COX/iNOS inhibition |
Note: The predicted activity is based on the data from the structurally related compound and the general anti-inflammatory potential of halogenated benzamides.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production.
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and treat with LPS in the presence or absence of test compounds for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Diagram 3: General Synthesis of Amide Derivatives
Caption: A general pathway for the synthesis of amide derivatives.
Conclusion and Future Directions
This compound is a highly promising and versatile scaffold for the development of novel therapeutic agents. By leveraging established synthetic methodologies, a diverse library of derivatives, including quinazolinones, Schiff bases, and amides, can be generated. The comparative analysis presented in this guide, based on data from structurally related analogs, strongly suggests that these derivatives are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
The unique 3-bromo-5-chloro substitution pattern offers an exciting opportunity to fine-tune the pharmacological properties of these derivatives. Future research should focus on the systematic synthesis and biological evaluation of a broad range of compounds derived from this scaffold to establish definitive structure-activity relationships (SAR). Such studies will be instrumental in identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
